H-Pro-Gly-Pro-OH
Description
The exact mass of the compound L-Proline, L-prolylglycyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPMXFSTKXXNHF-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-46-5 | |
| Record name | L-Proline, L-prolylglycyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80432628 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7561-51-5 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Tripeptide H-Pro-Gly-Pro-OH: A Technical Guide to its Biological Function and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Gly-Pro-OH, also known as Proline-Glycine-Proline (PGP), is a naturally occurring tripeptide with significant and diverse biological activities. Arising from the breakdown of the body's most abundant protein, collagen, this matrikine plays a critical role in fundamental physiological processes, including inflammation, wound healing, and neuroprotection. Its functions are primarily mediated through interaction with chemokine receptors, positioning it as a key signaling molecule in both health and disease. This technical guide provides an in-depth exploration of the biological functions and origins of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and therapeutic development.
Introduction
This compound (PGP) is a tripeptide matrikine, a bioactive fragment of an extracellular matrix (ECM) protein, that has emerged as a crucial regulator of various physiological and pathological processes.[1] Unlike its parent protein, collagen, which primarily serves a structural role, PGP acts as a signaling molecule, influencing cellular behavior and responses.[2] This guide delves into the core aspects of PGP's biology, offering a technical resource for professionals in research and drug development.
Origin of this compound
The primary source of endogenous this compound is the enzymatic degradation of collagen, the main structural protein in the extracellular matrix of connective tissues.[3][4] This process is a key feature of tissue remodeling, inflammation, and injury.
The generation of PGP involves a multi-step enzymatic cascade:
-
Initial Collagen Cleavage: Matrix metalloproteinases (MMPs), such as MMP-8 and MMP-9, initiate the process by cleaving intact collagen fibers into large peptide fragments.[3]
-
Further Fragmentation: These larger fragments are then further processed by prolyl endopeptidase, an enzyme that cleaves the peptides into the tripeptide PGP.[3]
This enzymatic production highlights that PGP is generated at sites of inflammation and tissue injury, where it can then exert its biological effects in a localized manner.[1]
Biological Functions and Mechanisms of Action
This compound exhibits a range of biological functions, primarily centered on inflammation, tissue repair, and neurological processes.
Neutrophil Chemotaxis and Inflammation
A primary and well-characterized function of PGP is its role as a neutrophil chemoattractant.[1][5][6] Neutrophils are a type of white blood cell that are among the first responders to sites of infection or injury. PGP guides these cells to the precise location where they are needed to combat pathogens and clear cellular debris.[1]
The chemotactic activity of PGP is mediated through its interaction with the G protein-coupled chemokine receptors, CXCR1 and CXCR2, which are expressed on the surface of neutrophils.[3] Binding of PGP to these receptors initiates a signaling cascade that leads to cell polarization and directed migration.[7]
Wound Healing
Beyond its role in the initial inflammatory phase, PGP is also implicated in the subsequent stages of wound repair.[1] By recruiting neutrophils to the wound site, it helps to create a clean environment for tissue regeneration. Furthermore, some evidence suggests that PGP may have direct effects on other cell types involved in the healing process.
Neuroprotection
Emerging research has uncovered a significant neuroprotective role for this compound.[8] Studies have shown that PGP can activate the transcription of neurotrophins and their receptors following cerebral ischemia.[5] Neurotrophins are a family of proteins that support the survival, development, and function of neurons. This suggests that PGP could be a valuable therapeutic target for conditions such as stroke.[8] In vitro studies have demonstrated that PGP can increase the survival of neuroglial cells after mechanical injury by reducing cellular calcium overload and preventing mitochondrial dysfunction.[7][9]
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of this compound and its analogs.
| Parameter | Value | Context | Reference |
| EC50 (Neutrophil Polarization) | |||
| N-acetyl-PGP | 0.5 mM | Bioactivity of PGP analog in neutrophil polarization assay. | [10] |
| APGPR | 0.34 mM | Bioactivity of PGP analog in neutrophil polarization assay. | [10] |
| ID50 (Inhibition of N-acetyl-PGP induced polarization) | |||
| Gly-Pro-Hyp | 20 mM | Antagonist activity against N-acetyl-PGP. | [10] |
| In Vitro Neuroprotection Concentration | |||
| PGP (Prophylactic) | 100 µM | Prevention of increased intracellular calcium and mitochondrial potential drop in a scratch test model of mechanical neuronal injury. | [7][9] |
| PGP (Treatment) | 30 µM | Reduction of delayed glutamate-induced disturbances in calcium homeostasis and cell death in a scratch test model. | [7][9] |
| In Vivo Neuroprotection Dosage | |||
| PGP | 37.5 µg/kg (i.p.) | Activation of neurotrophin and their receptor gene transcription after cerebral ischemia in rats. | [5] |
Signaling Pathways
The biological effects of this compound are initiated by its binding to CXCR1 and CXCR2 receptors, which triggers intracellular signaling cascades.
Neutrophil Chemotaxis Signaling Pathway
The binding of PGP to CXCR1/2 on neutrophils activates Gαi proteins, leading to the dissociation of Gα and Gβγ subunits. This initiates downstream signaling through pathways such as the Phospholipase C (PLC) and PI3K/Akt pathways, ultimately resulting in calcium mobilization, cytoskeletal rearrangement, and directed cell movement.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the chemotactic potential of PGP on neutrophils.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Isolated human neutrophils
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate human neutrophils from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in chemotaxis buffer in the lower wells of the Boyden chamber. Use buffer alone as a negative control and a known chemoattractant (e.g., IL-8) as a positive control.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a staining solution.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards PGP by the number of cells that migrated towards the buffer control.
In Vitro Wound Healing Assay (Scratch Assay)
This assay is used to evaluate the effect of PGP on cell migration and wound closure in vitro.
Materials:
-
Confluent cell monolayer (e.g., fibroblasts, epithelial cells) in a 6-well plate
-
This compound
-
Cell culture medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Grow a confluent monolayer of the desired cell type in a 6-well plate.
-
Using a sterile 200 µL pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.
-
Gently wash the well with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound. A control well should receive medium without PGP.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control well.
-
Measure the width of the scratch at multiple points for each time point and condition.
-
Calculate the percentage of wound closure over time for each condition.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used in vivo model to study the neuroprotective effects of compounds like PGP in the context of ischemic stroke.
Materials:
-
Anesthetized rats
-
Surgical microscope
-
Microsurgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound solution for injection (e.g., intraperitoneal)
-
Physiological monitoring equipment
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer this compound (e.g., 37.5 µg/kg, i.p.) at a predetermined time point (e.g., at the time of reperfusion).
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits at various time points post-surgery.
-
At the end of the experiment, euthanize the animal and harvest the brain for infarct volume analysis (e.g., using TTC staining).
Conclusion
This compound is a vital signaling molecule derived from collagen that plays a multifaceted role in inflammation, wound healing, and neuroprotection. Its well-defined origin and mechanism of action through CXCR1 and CXCR2 make it an attractive target for therapeutic intervention in a variety of diseases characterized by inflammation and tissue damage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing tripeptide. Continued investigation into the nuanced roles of PGP and its signaling pathways will undoubtedly pave the way for novel treatment strategies for a range of debilitating conditions.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 5. clyte.tech [clyte.tech]
- 6. youtube.com [youtube.com]
- 7. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
The Role of Pro-Gly-Pro in Collagen Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tripeptide Pro-Gly-Pro (PGP) is a crucial bioactive fragment derived from the breakdown of collagen, the most abundant protein in the extracellular matrix (ECM). Once considered an inert byproduct of tissue remodeling, PGP has emerged as a significant modulator of inflammatory and repair processes. This technical guide provides an in-depth analysis of the role of PGP in collagen metabolism, detailing its formation, degradation, and multifaceted biological activities. PGP and its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), are potent neutrophil chemoattractants that signal through the C-X-C chemokine receptor 2 (CXCR2). The persistence of PGP is implicated in the pathophysiology of chronic inflammatory diseases, making the PGP-CXCR2 axis a promising target for therapeutic intervention. This document summarizes key quantitative data, provides detailed experimental protocols for studying PGP, and visualizes the critical pathways involved in its metabolism and signaling.
Introduction
Collagen, the primary structural protein of the ECM, undergoes continuous remodeling through a delicate balance of synthesis and degradation.[1][2] Proteolytic cleavage of collagen by matrix metalloproteinases (MMPs) and other enzymes releases a variety of bioactive fragments known as matrikines.[3] Among these, the tripeptide Pro-Gly-Pro (PGP) has garnered significant attention for its potent pro-inflammatory and reparative functions.[3][4] This guide delves into the intricate role of PGP in collagen metabolism, providing a comprehensive resource for researchers and drug development professionals.
PGP Metabolism: A Dual-Edged Sword
The bioavailability and activity of PGP are tightly regulated by a cascade of enzymatic processes governing its formation and degradation. An imbalance in this metabolic pathway can lead to the accumulation of PGP, contributing to chronic inflammation and tissue damage.[3]
Formation of PGP from Collagen
PGP is generated from the proteolytic breakdown of collagen, a process initiated by MMPs, particularly MMP-8 and MMP-9.[5] These enzymes cleave the collagen triple helix into smaller fragments. Subsequently, prolylendopeptidase (PE) acts on these fragments to liberate the PGP tripeptide.[6][7] Neutrophils are a primary source of both MMPs and PE, creating a potential feed-forward loop of inflammation where recruited neutrophils generate more PGP, attracting additional neutrophils to the site of injury or infection.[6][7]
Degradation of PGP
The resolution of PGP-mediated inflammation is dependent on its efficient degradation. Two key enzymes are responsible for inactivating PGP:
-
Leukotriene A4 Hydrolase (LTA4H): This enzyme possesses aminopeptidase activity and is a primary regulator of PGP levels.[6][8]
-
Angiotensin-Converting Enzyme (ACE): ACE also contributes to the degradation and clearance of PGP.[5]
Disturbances in the activity of these enzymes can lead to the persistence of PGP and the perpetuation of inflammatory responses.[3]
Biological Activities of PGP and Ac-PGP
PGP and its more stable acetylated form, Ac-PGP, exert a range of biological effects, primarily through their interaction with the CXCR2 receptor.
Neutrophil Chemotaxis and Activation
The most well-characterized function of PGP and Ac-PGP is their ability to act as potent chemoattractants for neutrophils.[4][7][8] By binding to and activating CXCR2 on the neutrophil surface, they induce a signaling cascade that leads to directed cell migration towards the source of PGP.[9][10] This process is crucial for the initial inflammatory response to tissue injury and infection.
Modulation of Inflammation
Beyond chemotaxis, PGP can modulate the inflammatory environment by influencing the production of cytokines and other inflammatory mediators. For instance, Ac-PGP has been shown to enhance the production of CXCL1 (the murine equivalent of human IL-8) in the airways.[11] However, in the context of sepsis, Ac-PGP has demonstrated a protective role by enhancing the production of type 1 cytokines (IFN-γ and IL-12) while inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][12]
Wound Healing and Angiogenesis
PGP and Ac-PGP also play a role in tissue repair and angiogenesis. They can promote the migration and proliferation of endothelial progenitor cells, contributing to the formation of new blood vessels.[5] Additionally, PGP has been shown to promote paracellular permeability in endothelial cells, a process that is also dependent on CXCR2.[13]
Neuroprotection and Neuroregeneration
Emerging evidence suggests a neuroprotective role for PGP. Studies have shown that PGP can increase the survival of neuroglial cells after mechanical trauma by reducing calcium overload and preventing mitochondrial dysfunction.[11][14]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of PGP and Ac-PGP.
Table 1: Effect of Ac-PGP on Neutrophil Chemotaxis
| Chemoattractant | Concentration | Cell Type | Assay | Result | Citation |
| Ac-PGP | 10⁻⁷–3 × 10⁻³ M | Human PMNs | Transwell | Dose-dependent increase in chemotactic index | [10] |
| Ac-PGP | 10 and 100 µg/mL | RBL cells (CXCR2 transfected) | Migration Assay | Significant migration (P < 0.05) | [11] |
| Ac-PGP | 250 µ g/mouse | Murine | Air-pouch model | Significant neutrophil influx | [13] |
Table 2: Effect of PGP/Ac-PGP on Cytokine Production
| Peptide | Concentration | Cell/Animal Model | Cytokine Measured | Result | Citation |
| Ac-PGP | Not specified | C57Bl/6 mice | CXCL1 (in BALF) | Enhanced CXCL1 levels | [9] |
| Ac-PGP | Not specified | Murine sepsis model | TNF-α, IL-1β, IL-6 | Inhibited production | [12] |
| Ac-PGP | Not specified | Murine sepsis model | IFN-γ, IL-12 | Enhanced production | [12] |
| PGP | Intranasal admin. | Rat (ethanol-induced ulcer) | IFNγ, IL-2, IL-4 (in BMNCs) | Activated transcription | [13] |
| PGP | Intranasal admin. | Rat (stress/acetate-induced ulcer) | IL-8, IL-10 | Inhibited expression | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of PGP.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the migration of neutrophils through a permeable membrane towards a chemoattractant.
Materials:
-
96-well Boyden chamber with 5.0 µm pore polyester membrane inserts (e.g., Transwell®)
-
Isolated human or murine neutrophils
-
Serum-free culture medium (e.g., RPMI-1640)
-
PGP or Ac-PGP (chemoattractant)
-
Positive control (e.g., IL-8/CXCL8)
-
Negative control (medium alone)
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Seeding: Resuspend isolated neutrophils in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension into the upper chamber of the Boyden chamber insert.
-
Chemoattractant Addition: In the lower chamber, add 150 µL of medium containing various concentrations of PGP/Ac-PGP, a positive control (e.g., 10 nM IL-8), or a negative control (medium alone).
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the upper chamber insert.
-
To the lower chamber, add an ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the number of viable migrated cells.
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
Cytokine Measurement by ELISA
This protocol outlines a sandwich ELISA for quantifying cytokine (e.g., IL-8) concentrations in cell culture supernatants.
Materials:
-
96-well ELISA plate
-
Capture antibody (anti-human IL-8)
-
Detection antibody (biotinylated anti-human IL-8)
-
Recombinant human IL-8 standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 10% FBS)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add cell culture supernatants (undiluted or diluted in assay diluent) and a serial dilution of the recombinant IL-8 standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP diluted in assay diluent. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stoppage and Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-8 standard. Use the standard curve to determine the concentration of IL-8 in the samples.
MMP-9 Activity Assay (Gelatin Zymography)
This technique detects the activity of gelatinases like MMP-9 in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Electrophoresis buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Sample Preparation: Collect cell culture supernatants or prepare tissue homogenates. Determine protein concentration and normalize samples. Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom.
-
Gel Washing: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.
-
Enzyme Renaturation and Digestion: Incubate the gel in incubation buffer at 37°C for 18-24 hours to allow the renatured MMPs to digest the gelatin.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes. Destain the gel with destaining solution until clear bands appear against a blue background.
-
Data Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight of the active enzyme can be determined by comparing its migration to a protein standard. The intensity of the bands can be quantified using densitometry software.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes in PGP metabolism and signaling.
Caption: Overview of Pro-Gly-Pro (PGP) metabolism.
Caption: PGP-induced CXCR2 signaling pathway in neutrophils.
Caption: Experimental workflow for studying PGP's biological effects.
Conclusion
Pro-Gly-Pro is a potent, collagen-derived matrikine that plays a pivotal role in the orchestration of inflammation and tissue repair. Its metabolism, from formation by MMPs and PE to degradation by LTA4H and ACE, is a critical determinant of its biological impact. The pro-inflammatory effects of PGP, primarily mediated through CXCR2 on neutrophils, highlight the PGP-CXCR2 axis as a key pathway in the pathogenesis of chronic inflammatory diseases. The data and protocols presented in this guide provide a comprehensive foundation for further research into the multifaceted roles of PGP and for the development of novel therapeutic strategies targeting this important signaling pathway. A deeper understanding of the quantitative aspects of PGP's dose-dependent effects and the precise regulatory mechanisms of its metabolism will be crucial for translating this knowledge into clinical applications.
References
- 1. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelatin zymography protocol | Abcam [abcam.com]
- 9. CXCR2 antagonists block the N-Ac-PGP-induced neutrophil influx in the airways of mice, but not the production of the chemokine CXCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyl-Pro-Gly-Pro (acPGP) [phoenixbiotech.net]
- 12. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
H-Pro-Gly-Pro-OH: A Collagen-Derived Damage-Associated Molecular Pattern Fueling Inflammation and Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is increasingly recognized not just as a structural scaffold but as a dynamic reservoir of bioactive molecules. Upon tissue injury or inflammation, proteolytic degradation of ECM components releases fragments, known as matrikines, that can profoundly influence cellular behavior. Among these, the tripeptide H-Pro-Gly-Pro-OH (Proline-Glycine-Proline, PGP) has emerged as a potent damage-associated molecular pattern (DAMP).[1][2] Derived from the breakdown of collagen, the most abundant protein in the ECM, PGP and its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), act as powerful chemoattractants for neutrophils, playing a critical role in the initiation and propagation of inflammatory responses.[3][4][5] This technical guide provides a comprehensive overview of PGP as a DAMP, detailing its generation, signaling pathways, biological functions, and the experimental methodologies used for its investigation. This document is intended to serve as a valuable resource for researchers in immunology, cell biology, and drug development exploring the therapeutic potential of targeting PGP-mediated pathways in inflammatory diseases and regenerative medicine.
Data Presentation: Quantitative Analysis of PGP and Ac-PGP
The quantification of PGP and its acetylated form in biological matrices is crucial for understanding its role in disease pathogenesis and for its potential as a biomarker. Below are tables summarizing key quantitative data from various studies.
| Parameter | Matrix | Condition | Concentration/Dosage | Reference |
| PGP | Human Plasma | Healthy Controls | Mean value lower than COPD subjects | [6] |
| PGP | Human Plasma | COPD Patients | Mean value higher than healthy controls (p=0.1903) | [6] |
| Ac-PGP | Human Plasma | Healthy Controls & COPD Patients | Not detected | [6] |
| Ac-PGP | Rat Brain | Sham Surgery | Low levels | [7] |
| Ac-PGP | Rat Brain | 90-min MCAO with 24-h reperfusion (Stroke model) | Significantly increased (p < 0.0001) | [7] |
| Ac-PGP | Sputum | COPD Patients | 0.61 ± 1.89 ng/mL (mean ± SD) | [7] |
| Ac-PGP | Plasma | COPD Patients | 0.60 ± 1.13 ng/mL (mean ± SD) | [7] |
| PGP | In vivo (rats) | Cerebral Ischemia | 37.5 µg/kg (i.p.) | [8] |
| PGP | In vitro (neuroglial culture) | Neuroprotection/Neuroregeneration | 30 µM or 100 µM | [9] |
Table 1: In Vivo and In Vitro Concentrations and Dosages of PGP and Ac-PGP.
| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| PGP in human plasma | LC-MS/MS | 0.01 ng/ml | 0.05 ng/ml | [3][6] |
| Ac-PGP in human plasma | LC-MS/MS | 0.01 ng/ml | 0.1 ng/ml | [3][6] |
Table 2: Analytical Sensitivity for PGP and Ac-PGP Detection.
Generation and Signaling Pathways of PGP
The generation of PGP is a tightly regulated enzymatic cascade initiated by tissue damage. Once released, PGP and its more stable acetylated form, Ac-PGP, signal through specific chemokine receptors to elicit a downstream inflammatory cascade.
PGP Generation Pathway
The formation of PGP is a multi-step process involving the sequential action of proteases on collagen.[1][4]
-
Collagen Cleavage: In response to inflammatory stimuli, neutrophils and other immune cells release matrix metalloproteinases (MMPs), particularly MMP-8 and MMP-9. These enzymes cleave native collagen into smaller peptide fragments.[4]
-
PGP Liberation: These collagen fragments then serve as substrates for prolyl endopeptidase (PE), which further cleaves the peptides to release the tripeptide PGP.[4]
-
Acetylation: PGP can be subsequently N-terminally acetylated to form Ac-PGP, a modification that increases its stability and chemoattractant activity.
-
Degradation: To resolve inflammation, PGP is degraded by the aminopeptidase activity of leukotriene A4 hydrolase (LTA4H).[1]
PGP/Ac-PGP Signaling through CXCR2
PGP and Ac-PGP are potent chemoattractants that primarily signal through the G-protein coupled receptors (GPCRs) CXCR1 and CXCR2, which are highly expressed on neutrophils.[4][10] This signaling cascade is crucial for directing neutrophil migration to sites of inflammation.
The binding of PGP or Ac-PGP to CXCR2 on the neutrophil surface initiates a cascade of intracellular events:
-
G-Protein Activation: Ligand binding activates the associated heterotrimeric G-protein (Gαi), leading to its dissociation into Gαi and Gβγ subunits.[11]
-
Downstream Effectors: The Gβγ subunit activates Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[11]
-
Second Messengers: PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and Protein Kinase C (PKC) activation.[12]
-
PI3K/Akt Pathway: PI3K activation leads to the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism.[11]
-
MAPK Cascade: The signaling cascade also activates the mitogen-activated protein kinase (MAPK) pathway, including ERK, which is involved in cell proliferation and differentiation.[8][11]
-
Rac1 Activation: A key outcome of this signaling is the activation of the Rho GTPase, Rac1, which is essential for regulating the actin cytoskeleton dynamics required for cell migration.[8]
Experimental Protocols
The study of PGP and its biological functions relies on a set of key experimental techniques. Detailed methodologies for these are provided below.
Quantification of PGP and Ac-PGP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of PGP and Ac-PGP in complex biological samples.[3][6]
1. Sample Preparation (Human Plasma) [6]
-
Collection: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge samples at 1000 × g for 15 minutes at 2-8°C within 30 minutes of collection.[2]
-
Extraction:
-
Use a solid-phase extraction (SPE) method, such as with a Phenomenex Phree cartridge, for optimal recovery (>90%).[3]
-
Alternatively, perform protein precipitation with acetonitrile.
-
Include an isotope-labeled internal standard for accurate quantification.
-
2. Liquid Chromatography (LC) [6]
-
Column: A suitable reversed-phase column, such as a Jupiter column.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acidified acetonitrile (e.g., 0.1% formic acid).
-
Flow Rate: Approximately 0.5 ml/min.
-
Run Time: A short run time of around 3-5 minutes can be achieved.
3. Tandem Mass Spectrometry (MS/MS) [6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
PGP: m/z 270 -> 173 and m/z 270 -> 70.
-
Ac-PGP: m/z 312 -> 112 and m/z 312 -> 140.
-
4. Data Analysis
-
Generate a standard curve using known concentrations of PGP and Ac-PGP.
-
Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is fundamental for assessing the chemoattractant properties of PGP and Ac-PGP on neutrophils.[5][13][14]
1. Neutrophil Isolation [5]
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Polymorphprep® or Ficoll-Paque).
-
Perform red blood cell lysis if necessary.
-
Resuspend purified neutrophils in an appropriate assay medium (e.g., serum-free RPMI with BSA).
-
Assess cell viability (should be >95%) and purity.
-
Use a 24- or 96-well plate with Transwell® inserts (typically with a 3-5 µm pore size membrane).
-
Add the chemoattractant (PGP, Ac-PGP, or a positive control like fMLP or IL-8) to the lower chamber.
-
Add the neutrophil suspension to the upper chamber (the insert).
-
Include a negative control (medium only) in the lower chamber.
3. Incubation [14]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 1 to 2 hours to allow for cell migration.
4. Quantification of Migrated Cells
-
Manual Counting: Remove the inserts, and count the cells that have migrated to the lower chamber using a hemocytometer.
-
Fluorescent Staining:
-
Pre-label neutrophils with a fluorescent dye (e.g., Calcein-AM) before the assay.
-
After migration, measure the fluorescence in the lower chamber using a plate reader.
-
-
Cell Lysis and ATP Measurement: Lyse the migrated cells in the lower chamber and quantify the ATP content using a luminescent assay (e.g., CellTiter-Glo®). The luminescence is proportional to the number of viable cells.[5]
-
Flow Cytometry: Count the migrated cells using a flow cytometer for high-throughput and accurate quantification.[14]
5. Data Analysis
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
PGP Enzyme-Linked Immunosorbent Assay (ELISA)
While LC-MS/MS is highly specific, an ELISA can be a useful tool for high-throughput screening of PGP levels, provided a specific antibody is available. The following is a general protocol for a competitive ELISA, which is a common format for small molecules.
1. Plate Coating [15]
-
Coat a 96-well microplate with a PGP-carrier protein conjugate (e.g., PGP-BSA) in a carbonate-bicarbonate buffer.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking [15]
-
Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
3. Competition [15]
-
Prepare standards with known concentrations of free PGP and the biological samples.
-
In a separate plate or tubes, pre-incubate the standards and samples with a limited amount of a primary antibody specific for PGP.
-
Add these mixtures to the coated and blocked plate. Free PGP in the standards/samples will compete with the coated PGP for antibody binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
4. Detection [15]
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
5. Substrate Addition and Measurement [15]
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis
-
Generate a standard curve by plotting the absorbance versus the concentration of the PGP standards. The signal will be inversely proportional to the concentration of free PGP.
-
Determine the concentration of PGP in the samples from the standard curve.
Conclusion
This compound is a fascinating and functionally significant DAMP that bridges the processes of tissue injury, inflammation, and repair. Its generation from the ubiquitous protein collagen places it at the center of a fundamental host response to damage. The detailed understanding of its generation, signaling pathways, and biological effects, facilitated by the robust experimental protocols outlined in this guide, opens up new avenues for therapeutic intervention. For researchers and drug development professionals, targeting the PGP/CXCR2 axis may offer novel strategies for modulating neutrophil-driven inflammation in a wide range of diseases, from chronic lung conditions to acute ischemic injuries. Further research into the nuanced roles of PGP in different tissues and disease contexts will undoubtedly continue to unveil its full potential as both a biomarker and a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. fn-test.com [fn-test.com]
- 3. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.gentaur.com [cdn.gentaur.com]
Pro-Gly-Pro (PGP) Peptide in Extracellular Matrix Remodeling: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tripeptide Pro-Gly-Pro (PGP) and its N-acetylated form (N-Ac-PGP) are collagen-derived matrikines that have emerged as critical mediators in the remodeling of the extracellular matrix (ECM). Generated during inflammatory states through the enzymatic breakdown of collagen, PGP acts as a potent chemoattractant for neutrophils, perpetuating inflammatory cascades and contributing to the pathology of chronic diseases such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and fibrosis.[1][2][3][4] This guide provides an in-depth examination of the generation, signaling, and pathological roles of PGP, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals targeting ECM-driven pathologies.
Introduction: The Role of Matrikines in ECM Dynamics
The extracellular matrix is a dynamic scaffold essential for tissue homeostasis, development, and repair.[3] Its remodeling is a tightly regulated process involving the synthesis and degradation of its components. During events like injury or infection, proteolytic degradation of ECM proteins, particularly collagen, by enzymes such as matrix metalloproteinases (MMPs) can release bioactive fragments known as matrikines.[3][5] These fragments are not merely byproducts of degradation but active signaling molecules that can modulate cellular behavior, including proliferation, migration, and inflammation.[3][5]
The Pro-Gly-Pro (PGP) peptide is a prominent matrikine derived from collagen, which contains numerous PGP sequences within its triple-helical structure.[3] Its generation at sites of tissue injury positions it as a key damage-associated molecular pattern (DAMP) that senses and directs localized inflammation and subsequent repair processes.[5][6] However, the failure to efficiently clear PGP can lead to its persistence, driving chronic neutrophilic inflammation and pathological tissue remodeling.[3]
Generation and Degradation of PGP
The bioavailability of PGP is controlled by a multi-step enzymatic cascade involving both its generation from collagen and its subsequent degradation.
PGP Generation Pathway
The formation of PGP is a two-step process initiated by the cleavage of collagen:
-
Collagenolysis by MMPs : Neutrophil-derived collagenases (MMP-8) and gelatinases (MMP-9) initiate the breakdown of fibrillar collagen into smaller peptide fragments.[2][4]
-
Peptidase Activity : Prolyl endopeptidase (PE), which is also present in neutrophils, then cleaves these collagen fragments to liberate the PGP tripeptide.[2][7] The N-terminal proline of the resulting PGP can then be acetylated, forming N-acetyl-Pro-Gly-Pro (N-Ac-PGP), which is a more potent form.[8]
This process creates a feed-forward loop, where neutrophils recruited to a site of inflammation release MMPs and PE, generating more PGP and attracting more neutrophils.[5]
References
- 1. Proline-Glycine-Proline as a Potential Biomarker in Chronic Obstructive Pulmonary Disease and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alpha-PGP and PGP, potential biomarkers and therapeutic targets for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neutrophils contain prolyl endopeptidase and generate the chemotactic peptide, PGP, from collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
The Collagen-Derived Matrikine H-Pro-Gly-Pro-OH: A Technical Guide to its Discovery and Initial Characterization
Abstract
This technical guide provides an in-depth overview of the discovery, initial characterization, and biological functions of the tripeptide H-Pro-Gly-Pro-OH, commonly known as Pro-Gly-Pro (PGP). As a matrikine derived from the degradation of extracellular matrix (ECM) collagen, PGP has emerged as a significant bioactive molecule, primarily recognized for its role as a neutrophil chemoattractant in inflammation and wound healing.[1] This document details the enzymatic generation of PGP, its key biological activities, and the signaling pathways it modulates. Furthermore, this guide presents detailed experimental protocols for the synthesis, purification, and functional analysis of PGP, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The extracellular matrix is not merely a scaffold but a dynamic reservoir of bioactive molecules known as matrikines, which are released upon proteolytic remodeling and play crucial roles in various physiological and pathological processes. This compound (PGP) is a tripeptide matrikine generated from the breakdown of collagen.[1] Initially identified as a potent chemoattractant for neutrophils, PGP and its N-terminally acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), are now recognized as key players in the inflammatory response, linking ECM degradation to leukocyte recruitment.[1] Beyond its pro-inflammatory functions, PGP has also demonstrated neuroprotective properties, highlighting its multifaceted nature. This guide will explore the foundational research that has characterized PGP as a significant signaling molecule.
Discovery and Initial Characterization
The seminal discovery of an acetylated form of PGP as a novel neutrophil chemoattractant was reported by Weathington et al. in 2006.[1] Their research demonstrated that N-acetyl-Pro-Gly-Pro is derived from collagen degradation and acts as a ligand for the CXC chemokine receptors, CXCR1 and CXCR2, on neutrophils.[1] Subsequent studies elucidated that the non-acetylated form, this compound, is also a neutrophil chemoattractant.
Generation of this compound
This compound is generated from collagen through a multi-step enzymatic cascade. The process is initiated by the action of matrix metalloproteinases (MMPs), specifically MMP-8 (neutrophil collagenase) and MMP-9 (gelatinase B), which cleave native collagen into smaller peptide fragments. These fragments then serve as substrates for the serine protease prolyl endopeptidase (PE), which further digests the peptides to release the PGP tripeptide.
Caption: Enzymatic cascade for PGP generation.
Biological Activity and Mechanism of Action
The primary characterized biological function of this compound is its role as a chemoattractant for neutrophils. Both PGP and its more potent acetylated form, Ac-PGP, exert their effects by binding to and activating the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2 on the surface of neutrophils.
Neutrophil Chemotaxis
Activation of CXCR1 and CXCR2 by PGP initiates a downstream signaling cascade that leads to neutrophil migration towards the source of the peptide. This process is crucial for the recruitment of neutrophils to sites of inflammation and tissue injury.
Neuroprotection
Recent studies have revealed a neuroprotective role for PGP. It has been shown to protect primary neuroglial cultures from mechanical injury by preventing glutamate-induced intracellular calcium overload and mitochondrial dysfunction.[2][3] This suggests that PGP may have therapeutic potential in conditions involving neuronal damage.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound and its acetylated form.
| Peptide | Biological Activity | Assay | Concentration / EC50 | Reference |
| N-acetyl-Pro-Gly-Pro | Neutrophil Chemotaxis | Transwell Assay | 10⁻⁷–3 × 10⁻³ M | [4] |
| This compound | Neuroprotection | Scratch Test on primary neuroglial cultures | 30 µM and 100 µM | [2][3] |
| N-acetyl-Pro-Gly-Pro | Bactericidal Activity | In vitro assay with human neutrophils | 100 nM - 20 µM | |
| N-acetyl-Pro-Gly-Pro | Calcium Mobilization | In vitro assay with human neutrophils | 10⁻⁴ M–3 × 10⁻³ M | [4] |
Signaling Pathways
The binding of PGP and Ac-PGP to CXCR1/2 on neutrophils activates intracellular signaling pathways that mediate the cellular response.
Chemotactic Signaling Pathway
Upon ligand binding, the G-protein coupled receptors CXCR1/2 undergo a conformational change, leading to the activation of heterotrimeric G-proteins. The dissociated Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade, along with the activation of the PI3K/Akt and MAPK pathways, ultimately leads to the cytoskeletal rearrangements required for cell migration.[1][5][6]
References
- 1. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 2. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources of H-Pro-Gly-Pro-OH in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the endogenous origins of the tripeptide H-Pro-Gly-Pro-OH (Proline-Glycine-Proline, PGP) in mammals. PGP and its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), are biologically active matrikines primarily generated from the degradation of extracellular matrix (ECM) components, most notably collagen. These peptides play a significant role in inflammatory processes, particularly as neutrophil chemoattractants. This document details the enzymatic pathways responsible for their generation, presents available quantitative data on their concentrations in various biological matrices, provides detailed experimental protocols for their study, and illustrates the key signaling pathways they activate.
Introduction
This compound (PGP) is a tripeptide that has emerged as a key player in the orchestration of inflammatory responses and tissue remodeling.[1][2][3] Initially identified as a potent neutrophil chemoattractant, PGP is now recognized as a damage-associated molecular pattern (DAMP) that signals tissue injury and directs innate immune responses.[4] Its acetylated derivative, N-acetyl-Pro-Gly-Pro (Ac-PGP), exhibits even greater chemoattractant potency.[5] The primary endogenous source of these peptides is the proteolytic breakdown of collagen, the most abundant protein in mammals.[6][7][8] This guide will elucidate the mechanisms of PGP and Ac-PGP generation, their physiological and pathological significance, and the experimental approaches used to investigate their roles.
Endogenous Generation of PGP and Ac-PGP
The formation of PGP and Ac-PGP is a multi-step enzymatic process initiated by the degradation of collagen. This process is particularly active in tissues undergoing inflammation and remodeling, where there is significant turnover of the extracellular matrix.
The Role of Matrix Metalloproteinases (MMPs)
The initial cleavage of fibrillar collagen is carried out by collagenases, a subgroup of matrix metalloproteinases (MMPs). Specifically, MMP-8 (neutrophil collagenase) and MMP-9 (gelatinase B) are key enzymes in this process.[7] They cleave the triple helix of collagen into characteristic fragments, making it susceptible to further degradation by other proteases.[9]
The Action of Prolyl Endopeptidase (PE)
Following the initial fragmentation of collagen by MMPs, prolyl endopeptidase (PE) plays a crucial role in the generation of PGP.[5][10] PE is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues. Human peripheral blood neutrophils have been shown to contain constitutively active PE, which can generate PGP from collagen.[5][10]
Acetylation of PGP
PGP can be further modified by acetylation to form Ac-PGP, a more potent neutrophil chemoattractant.[5] The enzymatic activity responsible for this acetylation is also present in human neutrophils.[5]
The overall pathway for the generation of PGP and Ac-PGP is summarized in the workflow diagram below.
Quantitative Data on PGP and Ac-PGP Levels
The concentrations of PGP and Ac-PGP are typically low in healthy individuals but can be significantly elevated in inflammatory conditions. The following tables summarize the available quantitative data from various studies.
| Biological Matrix | Condition | PGP Concentration (ng/mL) | Ac-PGP Concentration (ng/mL) | Reference |
| Sputum | Healthy Controls | 22 ± 12 | Not Detected | [11] |
| Sputum | Asthma | Not Reported | Not Detected | [11] |
| Sputum | COPD | 58 ± 12 | 163 ± 41 (pg/mL) | [11] |
| Sputum | COPD (Placebo) | 5.15 ± 1.54 | Not Reported | [12] |
| Sputum | COPD (Azithromycin) | 2.27 ± 0.87 | Not Reported | [12] |
| Sputum | Cystic Fibrosis (Exacerbation) | 146 | Detected | [13] |
| Sputum | Cystic Fibrosis (Post-treatment) | 80 | Detected | [13] |
| Bronchoalveolar Lavage Fluid (BALF) | Healthy Controls | Not Reported | Not Reported | [14][15] |
| Bronchoalveolar Lavage Fluid (BALF) | COPD | Increased peptide concentration | Not Specifically Quantified | [14][15] |
| Plasma | Healthy Controls | Slightly lower than COPD | Not Detected | [10] |
| Plasma | COPD | Slightly higher than healthy | Not Detected | [10] |
| Serum | Healthy Adults | 350 (pg/mL) | 6.3 (pg/mL) | [14] |
Note: Data are presented as mean ± standard deviation or mean where available. Direct comparisons between studies should be made with caution due to differences in patient cohorts and analytical methodologies.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of PGP and Ac-PGP.
Quantification of PGP and Ac-PGP by LC-MS/MS
This protocol is adapted from a validated method for the determination of PGP and Ac-PGP in human plasma and can be modified for other biological matrices.[5][10]
4.1.1. Sample Preparation
-
To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled PGP and Ac-PGP).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile, vortex, and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
4.1.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Jupiter 4u Proteo, 150 x 2.1 mm).[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
4.1.3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: Quantify PGP and Ac-PGP concentrations by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
In Vitro Collagen Degradation Assay
This protocol describes the generation of PGP from collagen using MMPs and PE.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Add type I collagen to the reaction buffer to a final concentration of 1 mg/mL.
-
Add recombinant human MMP-8 or MMP-9 to a final concentration of 100 nM.
-
Incubate at 37°C for 24 hours with gentle agitation.
-
Add recombinant human prolyl endopeptidase to a final concentration of 50 nM.
-
Continue incubation at 37°C for another 24 hours.
-
Terminate the reaction by adding a broad-spectrum MMP inhibitor (e.g., EDTA to 20 mM) and a serine protease inhibitor (e.g., Pefabloc SC to 1 mM).
-
Analyze the reaction mixture for the presence of PGP using LC-MS/MS as described in section 4.1.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the chemotactic activity of PGP on neutrophils.[13][16][17]
-
Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of PGP (e.g., 1 nM to 1 µM) in the assay medium.
-
Add the PGP dilutions to the lower wells of a Boyden chamber. Use assay medium alone as a negative control and a known neutrophil chemoattractant (e.g., IL-8) as a positive control.
-
Place a microporous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the migrated cells by counting under a microscope in several high-power fields.
Signaling Pathways
PGP and Ac-PGP exert their chemoattractant effects on neutrophils primarily through the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2.[6][18]
CXCR2 Signaling Pathway
Upon binding of PGP or Ac-PGP, CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Collagen - Wikipedia [en.wikipedia.org]
- 9. MMP Mediated Degradation of Type IV Collagen Alpha 1 and Alpha 3 Chains Reflects Basement Membrane Remodeling in Experimental and Clinical Fibrosis – Validation of Two Novel Biomarker Assays | PLOS One [journals.plos.org]
- 10. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-α-PGP and PGP, potential biomarkers and therapeutic targets for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test [mdpi.com]
- 15. medium.com [medium.com]
- 16. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of H-Pro-Gly-Pro-OH in Accelerating Cutaneous Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Pro-Gly-Pro-OH (Proline-Glycine-Proline, PGP) is a naturally occurring collagen-derived matrikine that has emerged as a significant modulator of wound healing processes.[1][2] Generated during extracellular matrix turnover, PGP and its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), act as signaling molecules that orchestrate a complex series of cellular events crucial for tissue repair.[2][3] This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development focused on innovative wound care therapies.
Introduction: The Matrikine this compound
Matrikines are bioactive peptides derived from the enzymatic cleavage of extracellular matrix (ECM) proteins, such as collagen.[2] this compound is a prominent matrikine that plays a pivotal role in the inflammatory and proliferative phases of wound healing.[4][5] It functions as a chemoattractant, primarily for neutrophils, guiding them to the site of injury to initiate the inflammatory response and clear debris.[1][2] Beyond its chemotactic role, PGP and its more potent acetylated form, Ac-PGP, influence a variety of cell types, including fibroblasts, keratinocytes, and endothelial cells, to promote tissue regeneration.[6][7]
Mechanism of Action in Wound Healing
The wound healing cascade is a highly regulated process involving inflammation, proliferation, and remodeling. This compound and Ac-PGP are integral to the initial phases, primarily through their interaction with the CXC chemokine receptor 2 (CXCR2).[4][5]
Inflammation and Chemotaxis
Upon tissue injury, collagen is degraded, releasing PGP. PGP acts as a damage-associated molecular pattern (DAMP) that directs and localizes the inflammatory response.[3] It serves as a chemoattractant for neutrophils, guiding them through the dense ECM to the precise location of injury.[1][3] This targeted neutrophil recruitment is essential for clearing pathogens and cellular debris, setting the stage for the subsequent proliferative phase.
Fibroblast and Keratinocyte Proliferation and Migration
Collagen-derived peptides, including PGP, have been shown to stimulate the proliferation and migration of fibroblasts and keratinocytes, which are critical for closing the wound gap.[5][8] Studies have demonstrated that these peptides can significantly increase wound closure rates in vitro.[8] This enhanced cellular activity is attributed to the stimulation of pathways that promote cell division and motility.[8]
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical step in wound healing, as it supplies oxygen and nutrients to the regenerating tissue.[7][9] Ac-PGP has been shown to accelerate neovascularization by promoting the migration, proliferation, and tube-forming activity of endothelial progenitor cells (hEPCs) in a CXCR2-dependent manner.[6]
Quantitative Data on the Efficacy of this compound and its Analogs
The following tables summarize the quantitative effects of this compound and its acetylated form on key cellular processes in wound healing.
| Cell Type | Peptide | Concentration | Effect | Quantitative Measurement | Reference |
| Human Endothelial Progenitor Cells (hEPCs) | Ac-PGP | 10 ng/ml | Increased Migration | ~2.5-fold increase vs. control | [6] |
| Human Endothelial Progenitor Cells (hEPCs) | Ac-PGP | 0.1 µM | Increased Tube Formation | Significant increase in tube length vs. control | [6] |
| Rat Primary Cortical Cell Culture | PGP | 30 µM | Increased Cell Survival | 16% increase in metabolic activity (MTT assay) | [2] |
Table 1: In Vitro Efficacy of PGP and Ac-PGP on Cellular Functions.
| Animal Model | Wound Type | Treatment | Effect | Quantitative Measurement | Reference |
| Rat | Excisional Skin Wound | Ac-PGP (0.1 µM, topical) | Accelerated Wound Closure | Significant reduction in wound gap at day 6 | [6] |
| Mouse (Wild-Type) | Excisional Skin Wound | Ac-PGP (0.1 µM, topical) | Accelerated Wound Closure | Significant reduction in wound area from day 4 | [10] |
| Mouse (CXCR2 Knockout) | Excisional Skin Wound | Ac-PGP (0.1 µM, topical) | No significant effect on wound closure | - | [10] |
Table 2: In Vivo Efficacy of Ac-PGP on Wound Healing.
Signaling Pathways
The biological effects of this compound and Ac-PGP are primarily mediated through the G-protein coupled receptor, CXCR2.[4][5]
CXCR2 Signaling Cascade
Binding of Ac-PGP to CXCR2 on endothelial cells activates a downstream signaling cascade involving the activation of Rac1 and subsequent phosphorylation of p21-activated kinase (PAK) and extracellular signal-regulated kinase (ERK).[1][11] This pathway is crucial for promoting endothelial cell migration and proliferation, which are key steps in angiogenesis.
Experimental Protocols
In Vitro Wound Healing Scratch Assay
This assay is a standard method to study cell migration in vitro.[12]
Methodology:
-
Cell Seeding: Plate fibroblasts or keratinocytes in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells in a humidified incubator at 37°C and 5% CO2 until they reach approximately 90-100% confluency.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound or Ac-PGP to the wells. A control group with no peptide should be included.
-
Imaging: Immediately capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure can then be calculated.
In Vivo Excisional Wound Healing Model
This model is used to evaluate the effect of topical treatments on wound healing in an animal model.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) following approved institutional animal care and use committee protocols. Shave and sterilize the dorsal skin.
-
Wound Creation: Create a full-thickness excisional wound of a standardized size (e.g., 6 mm diameter) on the dorsum of the animal using a biopsy punch.
-
Treatment Application: Topically apply a known concentration of Ac-PGP dissolved in a suitable vehicle (e.g., hydrogel) to the wound bed. A control group should receive the vehicle only.
-
Wound Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 6, 9, and 12).
-
Wound Area Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure over time.
-
Histological Analysis: At the end of the experiment, euthanize the animals and excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.
Conclusion and Future Directions
This compound and its acetylated derivative, Ac-PGP, are promising therapeutic agents for accelerating wound healing. Their multifaceted mechanism of action, involving targeted inflammation, stimulation of key skin cell proliferation and migration, and promotion of angiogenesis, makes them attractive candidates for the development of novel wound care solutions. Further research should focus on optimizing delivery systems for these peptides to enhance their bioavailability and efficacy in clinical settings. Additionally, exploring the synergistic effects of PGP with other growth factors and biomaterials could lead to the development of next-generation wound healing therapies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for advancing research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Role of CXCR2 in the Ac‐PGP‐Induced Mobilization of Circulating Angiogenic Cells and its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylated Proline-Glycine-Proline Accelerates Cutaneous Wound Healing and Neovascularization by Human Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The matrikine N-α-PGP couples extracellular matrix fragmentation to endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
Methodological & Application
Application Note: 1H NMR Spectroscopy for the Structural Analysis of H-Pro-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Pro-Gly-Pro-OH is a collagen-derived peptide that exhibits significant biological activity, including acting as a neutrophil chemoattractant.[1] Its structure and conformation are crucial for its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of peptides in solution.[2][3] This application note provides a comprehensive guide to the use of 1H NMR spectroscopy for the structural analysis of this compound, with a particular focus on the phenomenon of cis-trans isomerization of the proline residues.
Proline, unique among the proteinogenic amino acids for its secondary amine structure, introduces conformational heterogeneity into peptide chains due to the restricted rotation around the X-Pro amide bond. This results in the presence of both cis and trans isomers, which are in slow exchange on the NMR timescale.[4][5] Consequently, the 1H NMR spectrum of a proline-containing peptide like this compound is often complex, displaying separate sets of resonances for each conformational isomer. NMR spectroscopy is the only method that allows for the characterization of these co-existing isomers at an atomic level.[6]
Due to the presence of two proline residues, this compound can exist as a mixture of four isomers in solution: trans-trans, trans-cis, cis-trans, and cis-cis, referring to the conformation of the Pro1-Gly2 and Gly2-Pro3 peptide bonds, respectively. The relative populations of these isomers can be determined by integrating the corresponding signals in the 1H NMR spectrum. For the closely related peptide, N-acetyl-Pro-Gly-Pro-OH, the trans-trans isomer is the most dominant in aqueous solution.
Data Presentation
Table 1: Approximate 1H NMR Chemical Shifts (ppm) for the Four Isomers of N-acetyl-Pro-Gly-Pro-OH in D2O
| Proton | trans-trans | trans-cis | cis-trans | cis-cis |
| Pro1 Hα | 4.55 | 4.53 | 4.70 | 4.68 |
| Pro1 Hβ | 2.35, 2.05 | 2.33, 2.03 | 2.45, 2.15 | 2.43, 2.13 |
| Pro1 Hγ | 2.05, 1.95 | 2.03, 1.93 | 2.15, 2.05 | 2.13, 2.03 |
| Pro1 Hδ | 3.75, 3.65 | 3.73, 3.63 | 3.85, 3.75 | 3.83, 3.73 |
| Gly2 Hα | 4.05, 3.95 | 4.15, 3.85 | 4.03, 3.93 | 4.13, 3.83 |
| Pro3 Hα | 4.35 | 4.45 | 4.33 | 4.43 |
| Pro3 Hβ | 2.25, 1.95 | 2.40, 1.90 | 2.23, 1.93 | 2.38, 1.88 |
| Pro3 Hγ | 2.00, 1.90 | 2.10, 1.85 | 1.98, 1.88 | 2.08, 1.83 |
| Pro3 Hδ | 3.60, 3.50 | 3.70, 3.45 | 3.58, 3.48 | 3.68, 3.43 |
| Acetyl CH3 | 2.10 | 2.10 | 2.15 | 2.15 |
Note: The chemical shifts are approximate and can be influenced by solvent, temperature, and pH. The two values for β, γ, and δ protons of proline and α protons of glycine represent the two diastereotopic protons.
Experimental Protocols
This section outlines a detailed protocol for acquiring high-quality 1D 1H NMR spectra of this compound.
Sample Preparation
-
Peptide Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated water (D2O) is a suitable solvent for this peptide. To observe the exchangeable amide protons, a mixture of 90% H2O and 10% D2O can be used.
-
Concentration: Prepare a solution with a peptide concentration of 1-5 mM. Higher concentrations generally lead to better signal-to-noise ratios.
-
pH Adjustment: The pH of the solution can influence the chemical shifts of ionizable groups. Adjust the pD (the pH in D2O) to a desired value (e.g., physiological pD of ~7.4) using dilute DCl or NaOD. Note that pD = pH meter reading + 0.4.
-
Internal Standard: Add a small amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended to achieve optimal resolution and sensitivity.
-
1D 1H NMR Experiment:
-
Pulse Sequence: A standard 1D proton experiment with solvent suppression (e.g., presaturation or WATERGATE) is required, especially when using H2O/D2O mixtures.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments to ensure reproducibility.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the entire proton chemical shift range.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquisition Time (aq): Set the acquisition time to at least 2-3 seconds for good digital resolution.
-
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the internal standard signal at 0.00 ppm.
-
Integration: Integrate the well-resolved signals corresponding to the different isomers to determine their relative populations.
Mandatory Visualizations
References
Application Notes: In Vitro Cell Migration Assays Using H-Pro-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Gly-Pro-OH, a tripeptide derived from the breakdown of collagen, is a bioactive molecule implicated in various physiological processes, including wound healing and inflammation. As a collagen fragment, it belongs to a class of molecules known as matrikines, which are extracellular matrix-derived peptides that can modulate cellular activities. Understanding the influence of this compound on cell migration is crucial for developing novel therapeutics in areas such as regenerative medicine, where promoting cell migration is beneficial, and in diseases like chronic inflammation, where inhibiting it may be desirable.
These application notes provide detailed protocols for two standard in vitro cell migration assays—the Boyden chamber assay and the scratch (wound healing) assay—to investigate the effects of this compound on different cell types. The protocols are designed to be comprehensive, guiding researchers through experimental setup, data acquisition, and analysis.
Key Applications
-
Wound Healing Research: Assess the potential of this compound to promote the migration of fibroblasts and keratinocytes, key cell types in the wound healing process.
-
Inflammation and Immunology: Investigate the chemoattractant properties of this compound on immune cells, such as neutrophils, to understand its role in the inflammatory response.
-
Drug Discovery: Screen for agonists or antagonists of this compound-mediated cell migration to identify new therapeutic agents.
-
Cancer Biology: Explore the potential role of this compound in tumor cell migration and metastasis.
Data Presentation
The following tables summarize representative quantitative data from in vitro cell migration assays using a related and more studied acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), which is known to have enhanced chemotactic potential.[1] These data can serve as a reference for expected outcomes when using this compound.
Table 1: Neutrophil Chemotaxis in a Boyden Chamber Assay with Ac-PGP
| Treatment | Concentration (M) | Chemotactic Index (Mean ± SEM) |
| Medium (Control) | - | 1.00 ± 0.08 |
| Ac-PGP | 1 x 10⁻⁷ | 1.25 ± 0.10 |
| Ac-PGP | 1 x 10⁻⁶ | 1.55 ± 0.12* |
| Ac-PGP | 1 x 10⁻⁵ | 1.90 ± 0.15** |
| Ac-PGP | 1 x 10⁻⁴ | 2.25 ± 0.18 |
| Ac-PGP | 3 x 10⁻³ | 2.80 ± 0.22 |
| CXCL8 (Positive Control) | 10 ng/mL | 3.50 ± 0.25*** |
*p<0.05, **p<0.01, ***p<0.001 compared to control. Data is hypothetical but based on trends reported in the literature.[1]
Table 2: Effect of this compound on Keratinocyte Migration (Scratch Assay)
| Treatment | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) |
| Vehicle Control | - | 45 ± 5 |
| This compound | 1 | 42 ± 6 |
| This compound | 10 | 35 ± 4* |
| This compound | 100 | 28 ± 5** |
| EGF (Positive Control) | 50 ng/mL | 85 ± 7*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. It is important to note that some studies suggest an inhibitory effect of PGP on keratinocyte migration.
Experimental Protocols
Protocol 1: Boyden Chamber Assay for Neutrophil Chemotaxis
This protocol details the methodology for assessing the chemotactic effect of this compound on neutrophils.[2][3][4][5][6][7]
Materials:
-
This compound (lyophilized powder)
-
Human neutrophils (isolated from fresh human blood)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope with imaging capabilities
-
CXCL8 (positive control)
Procedure:
-
Preparation of this compound:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in chemotaxis buffer to achieve final concentrations ranging from 1 µM to 1 mM.
-
-
Cell Preparation:
-
Isolate human neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of the various concentrations of this compound, chemotaxis buffer alone (negative control), or CXCL8 (positive control, e.g., 10 ng/mL) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the neutrophil suspension (1 x 10⁵ cells) to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Cell Staining and Quantification:
-
After incubation, remove the upper chamber and scrape off the non-migrated cells from the top of the membrane.
-
Fix the membrane in methanol and stain with a suitable stain like Diff-Quik.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Protocol 2: Scratch (Wound Healing) Assay for Fibroblast Migration
This protocol outlines the steps to evaluate the effect of this compound on the migration of fibroblasts.[8][9][10]
Materials:
-
This compound (lyophilized powder)
-
Human dermal fibroblasts
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Serum-free DMEM
-
Mitomycin C (optional, to inhibit cell proliferation)
-
24-well tissue culture plates
-
Sterile p200 pipette tips
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into 24-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 2 x 10⁵ cells/well).
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Scratch:
-
Once the cells are confluent, gently aspirate the culture medium.
-
Create a uniform scratch in the center of each well using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
(Optional) To distinguish between cell migration and proliferation, pre-treat the cells with mitomycin C (e.g., 10 µg/mL) for 2 hours before making the scratch.
-
Prepare different concentrations of this compound in serum-free or low-serum (e.g., 1% FBS) DMEM.
-
Add the treatment media to the respective wells. Include a vehicle control (medium without this compound) and a positive control (e.g., a known growth factor like FGF-2).
-
-
Image Acquisition:
-
Capture images of the scratch in each well at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, and 24 hours) at the same position.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula:
where T₀ is the initial time and Tₓ is the specific time point.
-
Signaling Pathways and Visualizations
This compound and Neutrophil Chemotaxis
This compound and its acetylated form are known to induce neutrophil chemotaxis primarily through the G-protein coupled receptor CXCR2.[1][11][12] Activation of CXCR2 triggers a downstream signaling cascade involving G-protein dissociation, activation of Phospholipase C (PLC), and subsequent increase in intracellular calcium, leading to cytoskeletal rearrangements and directed cell movement.
Caption: this compound induced neutrophil chemotaxis signaling pathway.
Hypothetical Signaling Pathway for this compound in Fibroblast Migration
While the specific signaling pathway for this compound in fibroblasts is not fully elucidated, it is hypothesized to involve receptor tyrosine kinases (RTKs) and downstream activation of the MAPK/ERK and PI3K/Akt pathways, similar to other growth factors and collagen-derived peptides that promote fibroblast migration.
Caption: Hypothetical signaling pathway for this compound in fibroblasts.
Experimental Workflow for In Vitro Cell Migration Assays
The general workflow for both the Boyden chamber and scratch assays is depicted below.
Caption: General workflow for in vitro cell migration assays.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on cell migration. By utilizing these standardized assays, scientists can generate reliable and reproducible data to further elucidate the biological roles of this collagen-derived tripeptide and explore its therapeutic potential. It is recommended to perform dose-response experiments and include appropriate positive and negative controls for robust data interpretation.
References
- 1. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Pro-Gly-Pro-OH in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Gly-Pro-OH, a tripeptide derived from the breakdown of collagen, is a bioactive molecule with significant implications in various cellular processes. As a matrikine, it functions as a signaling molecule in the cellular microenvironment, influencing cell behavior such as migration, proliferation, and survival. Notably, it is recognized as a neutrophil chemoattractant and has demonstrated neuroprotective and wound healing properties.[1] These characteristics make this compound a compelling subject for research in inflammation, regenerative medicine, and neurobiology.
This document provides detailed application notes and protocols for the use of this compound in a range of cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this tripeptide.
Data Presentation: Dosage and Application Summary
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological question being addressed, and the duration of the experiment. The following tables summarize reported in vitro concentrations for this compound and closely related peptides to provide a starting point for experimental design.
Table 1: Recommended Concentration Ranges of this compound for Various Cell-Based Assays
| Cell Type | Assay | Concentration Range | Reported Effect | Reference |
| Primary Neuroglial Cells | Neuroprotection (Scratch Assay) | 30 µM | Reduced glutamate-induced disturbances in calcium homeostasis and cell death.[2][3] | [2][3] |
| Primary Neuroglial Cells | Neuroprotection (Scratch Assay) | 100 µM | Prevented the increase in intracellular calcium and the drop in mitochondrial potential at the time of scratching.[2][3] | [2][3] |
| Human Neutrophils | Chemotaxis | 10⁻⁷ M - 3 x 10⁻³ M | Induction of neutrophil migration.[4] | [4] |
| Human Dermal Fibroblasts | Proliferation & Hyaluronic Acid Synthesis | 200 nM (for Pro-Hyp) | Enhanced cell proliferation and hyaluronic acid synthesis. | |
| Adult Mouse Tendon Cells | Proliferation | 880 µM - 2200 µM (for Pro-Hyp) | Upregulated cell proliferation in a concentration-dependent manner.[5] | [5] |
Note: Pro-Hyp (Prolyl-hydroxyproline) is a dipeptide also derived from collagen and its bioactivity can provide insights into the potential effective concentrations for the structurally similar this compound.
Experimental Protocols
Cell Viability and Proliferation Assays (MTT/MTS)
Objective: To determine the effect of this compound on the viability and metabolic activity of cultured cells.
Materials:
-
Cells of interest (e.g., Human Dermal Fibroblasts, Neuronal cell lines)
-
Complete cell culture medium
-
This compound (powder)
-
Sterile PBS or appropriate solvent for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration (0.22 µm filter).[1] Prepare serial dilutions of the peptide in serum-free or complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).
-
Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. If using MTS, the product is soluble and this step is not necessary.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
Apoptosis Assay (Annexin V Staining)
Objective: To assess the pro- or anti-apoptotic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Migration Assay (Scratch/Wound Healing Assay)
Objective: To evaluate the effect of this compound on cell migration.[3]
Materials:
-
Cells that form a monolayer (e.g., Fibroblasts, Endothelial cells, Astrocytes)
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to 90-100% confluency.
-
Create the Scratch: Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh medium containing different concentrations of this compound. Use a serum-free or low-serum medium to minimize cell proliferation.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).
-
Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure over time.
Signaling Pathways and Visualization
This compound is known to exert its effects through specific cell surface receptors and downstream signaling cascades. The primary receptors implicated are the C-X-C chemokine receptors 1 and 2 (CXCR1/2), which are G-protein coupled receptors.[4] Activation of these receptors can lead to the modulation of several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, as well as the STAT3 pathway.
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a promising tripeptide for research in various fields due to its diverse biological activities. The provided protocols and dosage information serve as a foundation for researchers to explore its cellular and molecular mechanisms. It is crucial to optimize the experimental conditions, including peptide concentration and incubation time, for each specific cell type and assay to obtain reliable and reproducible results. Further investigation into the precise signaling pathways activated by this compound will undoubtedly unveil new therapeutic possibilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Gly-Pro (PGP) Peptide ELISA Kit: Application Notes and Protocols for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of the Pro-Gly-Pro (PGP) peptide using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended to guide researchers, scientists, and drug development professionals in the accurate measurement of PGP in various biological samples.
Introduction to Pro-Gly-Pro (PGP)
Pro-Gly-Pro (PGP) is a tripeptide that is a breakdown product of extracellular matrix proteins, most notably collagen.[1][2] It functions as a matrikine, a bioactive fragment of the extracellular matrix that plays a crucial role in various physiological and pathological processes.[1][2] PGP is primarily known as a potent neutrophil chemoattractant, guiding these immune cells to sites of inflammation and injury.[1][3] Its roles extend to wound repair, inflammatory responses, and the pathogenesis of chronic lung diseases.[1][2] Given its involvement in these critical biological processes, the accurate quantification of PGP is essential for research in inflammation, immunology, and drug development targeting these pathways. PGP has also been investigated for its neuroprotective and anti-inflammatory properties.[4][5]
Principle of the PGP Peptide ELISA Kit
This kit is a competitive ELISA designed for the quantitative measurement of PGP. The principle of the competitive ELISA is based on the competition between the PGP in the sample and a fixed amount of biotinylated PGP for a limited number of anti-PGP antibody binding sites coated on the microplate wells.
The assay proceeds as follows:
-
Samples or standards containing PGP are added to the microplate wells, which are pre-coated with an anti-PGP antibody.
-
A known amount of biotinylated PGP is then added to each well.
-
During incubation, the PGP present in the sample competes with the biotinylated PGP for binding to the coated antibody. The amount of biotinylated PGP that binds to the antibody is inversely proportional to the concentration of PGP in the sample.
-
After washing to remove unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added. This conjugate binds to the biotinylated PGP captured by the antibody.
-
Following another wash step, a substrate solution is added, which reacts with the HRP to produce a color change.
-
The reaction is stopped, and the intensity of the color is measured using a microplate reader. The concentration of PGP in the sample is determined by comparing the optical density of the sample to a standard curve generated from known concentrations of PGP.
Application Notes
The PGP Peptide ELISA kit is a valuable tool for a variety of research applications, including:
-
Inflammation Research: Quantifying PGP levels in biological fluids and tissues to study its role as a biomarker and mediator of inflammation.
-
Immunology: Investigating the role of PGP in neutrophil recruitment and activation in various immune responses.
-
Drug Development: Screening and evaluating the efficacy of therapeutic agents that modulate PGP production or its signaling pathways. This is particularly relevant for drugs targeting chronic inflammatory diseases such as COPD and cystic fibrosis.[3]
-
Pulmonary Disease Research: Studying the involvement of PGP in the pathogenesis of lung diseases characterized by chronic inflammation and tissue remodeling.[1]
-
Wound Healing Studies: Assessing the role of PGP in the different phases of wound repair.[1][2]
-
Neuroscience: Exploring the neuroprotective effects of PGP in models of neurological injury and disease.[4][5]
Data Presentation
The performance characteristics of a typical PGP Peptide ELISA kit are summarized below. Data is presented for easy comparison and interpretation. (Note: The following data is representative and may vary between different kit manufacturers. Please refer to the specific kit's manual for precise performance characteristics.)
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Detection Range | 15.63 - 1000 pg/mL |
| Sensitivity (LOD) | < 10 pg/mL |
| Specificity | Highly specific for Pro-Gly-Pro. |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
Cross-Reactivity Data:
| Peptide | Cross-Reactivity (%) |
| Pro-Gly-Pro (PGP) | 100 |
| N-acetyl-Pro-Gly-Pro | < 1 |
| Gly-Pro-Pro | < 0.1 |
| Pro-Gly | < 0.1 |
| Pro-Pro-Gly | < 0.1 |
| Collagen Fragments (unrelated) | Not Detected |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate, dilute the Wash Buffer concentrate with deionized or distilled water to the final working volume.
-
PGP Standard: Reconstitute the lyophilized PGP standard with the provided standard diluent to create a stock solution. Allow it to dissolve completely and stand for at least 15 minutes. Prepare a dilution series of the PGP standard in standard diluent as per the kit's instructions to generate a standard curve.
-
Biotinylated PGP: Reconstitute the biotinylated PGP with the provided diluent.
-
Streptavidin-HRP Conjugate: Dilute the Streptavidin-HRP conjugate concentrate with the provided diluent to the working concentration immediately before use.
Sample Preparation
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove debris. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. The supernatant can be used for the assay. Further dilution may be necessary.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells to be used and remove any excess strips from the plate frame.
-
Add 50 µL of Standard or Sample to the appropriate wells.
-
Add 50 µL of Biotinylated PGP to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
Aspirate the liquid from each well.
-
Wash the plate by adding 300 µL of 1x Wash Buffer to each well. Aspirate the liquid and repeat the wash process 3-4 more times. After the final wash, invert the plate and tap it firmly against a clean paper towel to remove any remaining wash buffer.
-
Add 100 µL of Streptavidin-HRP Conjugate to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Repeat the wash step as described in step 7.
-
Add 90 µL of Substrate Solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of PGP in the samples by interpolating the mean absorbance of the sample from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualizations
PGP ELISA Workflow
Caption: Workflow of the Pro-Gly-Pro competitive ELISA.
PGP Signaling Pathway in Neutrophil Chemotaxis
Caption: PGP binds to CXCR2, initiating downstream signaling for chemotaxis.
References
Application Notes and Protocols for In Vivo Administration of H-Pro-Gly-Pro-OH in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Gly-Pro-OH (PGP) is a tripeptide derived from the extracellular matrix that has garnered significant interest for its neuroprotective and anti-inflammatory properties. As an endogenous regulatory peptide, PGP presents a promising therapeutic candidate for a range of conditions, including neurological disorders and inflammatory diseases. These application notes provide a comprehensive overview of the in vivo administration of PGP in rodent models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate further research and drug development.
Data Presentation: Quantitative Outcomes of this compound Administration
The following tables summarize the quantitative data from studies investigating the effects of this compound (PGP) in various rodent models.
Table 1: Effects of PGP on Gene Expression in a Rat Model of Focal Cerebral Ischemia
| Gene | Time Post-pMCAO | Change in Expression | Fold Change (vs. Control) | Reference |
| Neurotrophins and Receptors | ||||
| Bdnf | 3 h | Enhanced | Not specified | [1] |
| TrkC | 3 h | Enhanced | Not specified | [1] |
| Ngf | 24 h | Enhanced | Not specified | [1] |
| TrkB | 24 h | Enhanced | Not specified | [1] |
| TrkA | 24 h | Enhanced | Not specified | [1] |
| Inflammatory Genes | ||||
| Il1b | 24 h | Significantly Reduced | Not specified | |
| Il6 | 24 h | Significantly Reduced | Not specified | |
| Socs3 | 24 h | Significantly Reduced | Not specified |
Table 2: Comparative Effects of PGP, Semax, and PGPL on Gene Expression 24h Post-tMCAO in Rats
| Gene | Treatment | Effect Compared to Ischemia-Reperfusion (IR) Control | Reference |
| Inflammatory Cluster (IC) | |||
| Il1b | PGP | No significant change | [2] |
| Il6 | PGP | No significant change | [2] |
| Socs3 | PGP | No significant change | [2] |
| Neurotransmitter Cluster (NC) | |||
| Cplx2 | PGPL | Increased expression | [2] |
| Gria3 | PGPL | Increased expression | [2] |
| Chrm1 | PGPL | Increased expression | [2] |
Experimental Protocols
Protocol 1: Neuroprotection in a Rat Model of Focal Cerebral Ischemia
This protocol is adapted from studies investigating the neuroprotective effects of PGP in a rat model of permanent middle cerebral artery occlusion (pMCAO).[1]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 270-320 g
-
Model: Focal cerebral ischemia induced by permanent middle cerebral artery occlusion (pMCAO).
2. This compound (PGP) Preparation and Administration:
-
Dosage: 37.5 µg/kg
-
Vehicle: Sterile saline (0.9% NaCl)
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Administration Schedule: 15 minutes, 1, 4, 8, 24, 28, 32, 48, 52, and 56 hours post-pMCAO.
3. Experimental Groups:
-
Sham-operated group: Rats undergo the surgical procedure without pMCAO and receive vehicle injections.
-
pMCAO + Vehicle group: Rats with pMCAO receive vehicle injections according to the administration schedule.
-
pMCAO + PGP group: Rats with pMCAO receive PGP injections according to the administration schedule.
4. Outcome Measures:
-
Gene Expression Analysis: At 3 and 24 hours post-pMCAO, brain tissue from the ischemic hemisphere is collected. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to analyze the expression levels of neurotrophins (Bdnf, Ngf) and their receptors (TrkA, TrkB, TrkC).
-
Histological Analysis: Brain sections can be stained with Nissl or Fluoro-Jade to assess neuronal damage and neuroprotection.
Experimental Workflow for Neuroprotection Study
Caption: Workflow for investigating the neuroprotective effects of PGP.
Protocol 2: Anti-inflammatory and Nociceptive Effects in a Mouse Model
This protocol is adapted from a study on the related cyclic dipeptide, cyclo-Gly-Pro, and can serve as a starting point for evaluating the anti-inflammatory and analgesic potential of this compound.
1. Animal Model:
-
Species: Male Swiss mice
-
Weight: 25-30 g
-
Model: Formalin-induced paw edema and nociception.
2. This compound (PGP) Preparation and Administration:
-
Dosage: 0.1, 1, or 10 µmol/kg (dose-ranging study recommended)
-
Vehicle: Sterile saline (0.9% NaCl)
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Administration Timing: 60 minutes prior to formalin injection.
3. Experimental Groups:
-
Vehicle group: Mice receive vehicle injection 60 minutes before formalin.
-
PGP-treated groups: Mice receive different doses of PGP 60 minutes before formalin.
-
Positive control group: Mice receive a known analgesic (e.g., morphine, 17.5 µmol/kg, i.p.) 60 minutes before formalin.
4. Formalin Test:
-
Induction: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Nociceptive Behavior: Immediately after injection, place the mouse in a transparent observation chamber. Record the total time (in seconds) the animal spends licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
5. Anti-inflammatory Assessment:
-
Paw Edema: Measure the paw volume using a plethysmometer before and at various time points after the formalin injection.
-
Myeloperoxidase (MPO) Activity: At the end of the experiment, euthanize the animals and collect the paw tissue. Homogenize the tissue and measure MPO activity as an indicator of neutrophil infiltration.
Experimental Workflow for Anti-inflammatory and Nociceptive Study
References
H-Pro-Gly-Pro-OH: A Novel Therapeutic Agent in Ischemic Stroke
Application Notes and Protocols for Researchers and Drug Development Professionals
The tripeptide H-Pro-Gly-Pro-OH (PGP), a collagen-derived matrikine, is emerging as a promising therapeutic agent in the management of ischemic stroke. Its neuroprotective effects, mediated through the modulation of neurotrophic factors and their signaling pathways, offer a novel approach to mitigate neuronal damage and promote recovery following a cerebrovascular event. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal cell death and neurological deficits. This compound has demonstrated significant neuroprotective activity in preclinical models of cerebral ischemia. Its mechanism of action primarily involves the activation of transcription for crucial neurotrophins and their receptors, which are essential for neuronal survival, differentiation, and plasticity.[1][2][3]
Mechanism of Action
This compound exerts its neuroprotective effects by upregulating the expression of key neurotrophic factors and their corresponding receptors. In animal models of permanent middle cerebral artery occlusion (pMCAO), administration of PGP has been shown to enhance the transcription of:
-
Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB
-
Nerve Growth Factor (NGF) and its receptor TrkA
This upregulation is crucial for counteracting the detrimental effects of ischemia and promoting neuronal survival and repair. The closely related and more extensively studied synthetic peptide, Semax (Met-Glu-His-Phe-Pro-Gly-Pro), which contains the PGP fragment, has also been shown to exert its neuroprotective effects through similar mechanisms, highlighting the importance of the Pro-Gly-Pro sequence.[4][5][6][7] Semax has been successfully used in the treatment of ischemic stroke, further supporting the therapeutic potential of PGP-containing peptides.[8][9][10][11][12][13][14]
Another proline-containing dipeptide, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), has also demonstrated neuroprotective effects in ischemic stroke models, suggesting a broader role for proline-containing peptides in neuroprotection.[15][16][17][18][19][20][21][22]
Data Presentation
Table 1: In Vivo Efficacy of this compound and Related Peptides in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| This compound | Rat (pMCAO) | 37.5 µg/kg | Intraperitoneal (i.p.) | Enhanced transcription of Bdnf and TrkC at 3h post-pMCAO. Enhanced transcription of Ngf, TrkB, TrkC, and TrkA at 24h post-pMCAO. | [1] |
| Semax | Rat (pMCAO) | Not specified | Not specified | Enhanced transcription of Bdnf, TrkC, and TrkA at 3h post-occlusion. Enhanced transcription of Nt-3 and Ngf at 24h post-occlusion. Enhanced transcription of Ngf at 72h post-occlusion. | [2][3] |
| Noopept | Rat (MCAO) | 0.5 mg/kg | Intraperitoneal (i.p.) | Reduced infarct area by 34.5% (from 18.6% in control to 12.2%). | [15] |
| Semax | Human (Ischemic Stroke) | 6000 mcg/day (2 courses of 10 days) | Not specified | Increased plasma BDNF levels, accelerated functional recovery, and improved motor performance. | [10][11][12] |
| Noopept | Human (Ischemic Stroke) | 20 mg/day (for 2 months) | Not specified | Improved cognitive functions. | [17] |
Experimental Protocols
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of focal cerebral ischemia in rats using the intraluminal suture method to model human ischemic stroke.[1][23][24][25][26]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
Laser Doppler flowmeter
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Insert the silicon-coated 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is indicated by a significant drop in cerebral blood flow as monitored by the laser Doppler flowmeter.
-
For transient ischemia, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, leave the filament in place.
-
Suture the incision and allow the animal to recover from anesthesia on a heating pad.
-
Administer this compound or vehicle control at the desired time points post-occlusion.
Infarct Volume Assessment (TTC Staining):
-
At 24 or 48 hours post-MCAO, euthanize the animals.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.[24][25]
In Vitro Model of Ischemic Injury: Oxygen-Glucose Deprivation (OGD)
This protocol describes the induction of ischemic-like conditions in primary neuronal cultures.[27][28][29][30][31]
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Glucose-free DMEM
-
Hypoxia chamber (95% N2, 5% CO2)
-
This compound
-
Cell viability assays (e.g., MTT, LDH)
Procedure:
-
Culture primary neurons to the desired density.
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber for a defined period (e.g., 60-120 minutes) to induce OGD.
-
For reoxygenation studies, replace the glucose-free medium with normal culture medium and return the plates to a normoxic incubator (95% air, 5% CO2).
-
Treat the cells with this compound at different concentrations before, during, or after OGD.
-
Assess cell viability at various time points post-OGD using standard assays.
Gene Expression Analysis: Real-Time Quantitative RT-PCR (qRT-PCR)
This protocol outlines the steps to quantify the mRNA expression of neurotrophins and their receptors in brain tissue or cell cultures.[32][33][34][35]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., BDNF, TrkB, NGF, TrkA, NT-3, TrkC) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from the ischemic brain tissue (penumbra region) or cultured neurons using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
The reaction should be run on a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound in ischemic stroke.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]
- 2. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semax and Pro-Gly-Pro activate the transcription of neurotrophins and their receptor genes after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The peptide semax affects the expression of genes related to the immune and vascular systems in rat brain focal ischemia: genome-wide transcriptional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semax: Development, Neuroprotective Effects, and Mechanistic Studies_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. [Investigation of mechanisms of neuro-protective effect of semax in acute period of ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. [The efficacy of semax in the tretament of patients at different stages of ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The efficacy of semax in the tretament of patients at different stages of ischemic stroke (2018) | Gusev Ei | 19 Citations [scispace.com]
- 13. [Place of oligopeptide H-Met-Glu-His-Phe-Pro-Gly-Pro-OH in the therapy and rehabilitation of patients with ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Neuroprotective activity of the proline-containing dipeptide noopept on the model of brain ischemia induced by the middle cerebral artery occlusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Noopept in the treatment of mild cognitive impairment in patients with stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Noopept; a nootropic dipeptide, modulates persistent inflammation by effecting spinal microglia dependent Brain Derived Neurotropic Factor (BDNF) and pro-BDNF expression throughout apoptotic process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. alzdiscovery.org [alzdiscovery.org]
- 21. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 26. ahajournals.org [ahajournals.org]
- 27. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 28. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 29. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Oxygen-glucose deprivation and reperfusion (OGD/R) procedure [bio-protocol.org]
- 32. Quantification of Neurotrophin mRNA by RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 33. medsci.org [medsci.org]
- 34. researchgate.net [researchgate.net]
- 35. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: H-Pro-Gly-Pro-OH in Neutrophil Chemotaxis Studies
References
- 1. mdpi.com [mdpi.com]
- 2. Neutrophils contain prolyl endopeptidase and generate the chemotactic peptide, PGP, from collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotactic activity of collagen-like polypeptides for human peripheral blood neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neutrophil response following intratracheal instillation of collagen peptides into rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms Mediating the Biologic Activity of Synthetic Proline, Glycine, and Hydroxyproline Polypeptides in Human Neutrophils | Semantic Scholar [semanticscholar.org]
- 7. atsjournals.org [atsjournals.org]
- 8. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. deepdyve.com [deepdyve.com]
- 14. criver.com [criver.com]
Troubleshooting & Optimization
H-Pro-Gly-Pro-OH Solubility Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide H-Pro-Gly-Pro-OH. Here, you will find information on its solubility in aqueous buffers, experimental protocols, and relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, a tripeptide rich in proline, is expected to have good solubility in aqueous solutions. One supplier reports a solubility of 125 mg/mL in water, which may require sonication to achieve.[1] For similar proline-containing peptides, high solubility in water and Phosphate Buffered Saline (PBS) has also been noted. For instance, H-Gly-Gly-Pro-OH is soluble in water at ≥ 100 mg/mL and in PBS at 100 mg/mL.[2]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of peptides is generally pH-dependent. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. The theoretical pI of this compound is 7.0.[3] Therefore, its solubility is expected to be lowest around neutral pH and will increase in more acidic or basic solutions where the peptide carries a net positive or negative charge, respectively.
Q3: My this compound is not dissolving completely. What can I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Brief sonication can help break up peptide aggregates and enhance dissolution.[1]
-
Gentle Warming: Gently warming the solution can also aid in dissolving the peptide.
-
pH Adjustment: Since the peptide's pI is around 7.0, adjusting the pH of the buffer slightly away from neutral (e.g., to pH 5-6 or pH 8-9) should increase solubility.
-
Use of Co-solvents: If aqueous buffers alone are insufficient, a small amount of an organic co-solvent like DMSO can be used to first dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer while vortexing.
Q4: What is the role of this compound in biological systems?
A4: this compound is recognized as a collagen-derived matrikine and acts as a chemoattractant for neutrophils.[1][3] This means it can induce the migration of neutrophils to a specific location, playing a role in inflammatory responses and tissue repair. It has also been shown to activate the transcription of neurotrophins and their receptor genes following cerebral ischemia.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the solubilization of this compound.
Problem: Peptide is insoluble or forms a precipitate in aqueous buffer.
Quantitative Solubility Data Summary
| Peptide | Solvent | Reported Solubility | Notes |
| This compound | Water | 125 mg/mL | Requires sonication[1] |
| H-Gly-Gly-Pro-OH | Water | ≥ 100 mg/mL | |
| H-Gly-Gly-Pro-OH | PBS | 100 mg/mL | Requires sonication[2] |
| H-Gly-Pro-OH | Water | 34 mg/mL |
Troubleshooting Workflow
Experimental Protocols
Protocol for Determining Kinetic Solubility of this compound
This protocol is adapted from the shake-flask method and can be used to determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent where it is freely soluble (e.g., water or a small amount of DMSO).
-
Preparation of Buffer Solutions: Prepare the desired aqueous buffer at the target pH.
-
Solubility Measurement: a. Add an excess amount of the peptide to a known volume of the buffer solution in a glass tube. b. Seal the tube and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 24-72 hours) to allow for equilibration. c. After incubation, filter the suspension using a low-protein-binding filter (e.g., 0.22 µm PVDF). d. Quantify the concentration of the dissolved peptide in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the kinetic solubility of this compound in that specific buffer at the tested temperature.
Experimental Workflow Diagram
Biological Context: Neutrophil Chemotaxis
This compound acts as a chemoattractant, guiding the migration of neutrophils. This process is initiated by the binding of the peptide to G protein-coupled receptors (GPCRs) on the neutrophil surface. This binding event triggers a cascade of intracellular signaling events that ultimately lead to directed cell movement.
Inferred Signaling Pathway for this compound Induced Neutrophil Chemotaxis
References
Technical Support Center: H-Pro-Gly-Pro-OH Stability and Degradation in Human Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the tripeptide H-Pro-Gly-Pro-OH in human serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in human serum a concern?
A1: this compound, also known as Pro-Gly-Pro (PGP), is a tripeptide derived from the breakdown of extracellular matrix collagen.[1] It acts as a matrikine, a bioactive fragment of the extracellular matrix, and is known to be a chemoattractant for neutrophils.[1][2] For therapeutic applications, the stability of peptides like this compound in human serum is crucial because they are susceptible to rapid degradation by proteases.[3] This degradation can significantly shorten the peptide's half-life and reduce its therapeutic efficacy in systemic applications.[3]
Q2: What are the primary factors that influence the stability of this compound in human serum?
A2: The stability of this compound in human serum is influenced by several factors:
-
Enzymatic Degradation: The primary route of degradation is through the action of various proteases and peptidases present in serum.[3] Peptides containing proline, like this compound, can be substrates for specific enzymes such as dipeptidyl peptidases.[4]
-
Amino Acid Sequence: The sequence itself offers some resistance to degradation. Peptides composed of repeating Gly-Pro-Hyp triplets, similar in structure to this compound, are known to be highly resistant to enzymatic degradation by many serum proteases.[4]
-
Terminal Modifications: The free N-terminus and C-terminus can be susceptible to exopeptidases. Modifications such as N-terminal acetylation can sometimes enhance stability and biological activity.[1]
-
Experimental Conditions: Factors such as incubation temperature, pH, and the specific batch of human serum can influence the rate of degradation.[5][6]
Q3: What is the expected half-life of this compound in human serum?
Q4: What are the likely degradation products of this compound in human serum?
A4: The degradation of this compound would likely involve the cleavage of its peptide bonds by peptidases. Potential degradation products could include the dipeptides H-Pro-Gly-OH and H-Gly-Pro-OH, as well as the individual amino acids Proline and Glycine. The specific products will depend on the dominant proteases in the serum sample.
Troubleshooting Guides
Issue 1: Rapid and Complete Degradation of this compound Observed
Possible Causes:
-
High Protease Activity in Serum: Serum contains a high concentration of active proteases. The specific activity can vary between serum batches.
-
Inappropriate Sample Handling: Improper storage or repeated freeze-thaw cycles of the serum can lead to the release of additional proteases from cells, increasing overall proteolytic activity.
-
Suboptimal Assay Conditions: High incubation temperatures can accelerate enzymatic reactions.
Solutions:
-
Use Plasma with Inhibitors: Consider using plasma collected with protease inhibitors (e.g., EDTA, aprotinin) instead of serum. Serum is generated through coagulation, a process that activates numerous proteases.[8]
-
Heat Inactivation of Serum: Gently heat-inactivating the serum (e.g., at 56°C for 30 minutes) before the experiment can reduce the activity of some proteases. However, be aware that this can also denature other serum proteins which might interact with your peptide.
-
Optimize Incubation Time: For initial experiments, use shorter incubation time points to capture the degradation kinetics before the peptide is completely degraded.
-
Add Protease Inhibitors: If compatible with the experimental goals, a cocktail of broad-spectrum protease inhibitors can be added to the serum.
Issue 2: Low or No Recovery of this compound at Time Zero
Possible Causes:
-
Adsorption to Labware: Peptides can adsorb to the surfaces of plastic tubes and pipette tips, especially at low concentrations.
-
Precipitation: The peptide may not be fully soluble in the serum matrix, leading to precipitation.
-
Inefficient Extraction: The protein precipitation and peptide extraction method may not be optimal, leading to loss of the analyte.
Solutions:
-
Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize surface adsorption.[3]
-
Optimize Solubility: Ensure the peptide is completely dissolved in an appropriate buffer before adding it to the serum.[3]
-
Optimize Extraction Protocol: A common method for stopping the reaction and extracting the peptide is to add an organic solvent like acetonitrile (ACN) or an acid like trichloroacetic acid (TCA) to precipitate the larger serum proteins.[3][9] Experiment with different ratios of the precipitation agent to the serum sample to maximize peptide recovery in the supernatant.
Issue 3: Inconsistent and Non-Reproducible Stability Results
Possible Causes:
-
Variability in Serum Batches: Different donors and handling procedures can lead to significant variability in the enzymatic content of commercial human serum.
-
Inconsistent Sample Handling: Minor variations in incubation times, temperatures, or sample processing steps can lead to different degradation rates.
-
Analytical Method Variability: Inconsistent performance of the analytical instrument (e.g., HPLC, LC-MS) can introduce variability.
Solutions:
-
Standardize Serum Source: Use a single lot of pooled human serum for the entire study to minimize biological variability.
-
Strict Protocol Adherence: Ensure all experimental parameters, including incubation times, temperatures, and volumes, are kept consistent. Prepare a master mix of the peptide in serum for all time points to ensure uniform starting concentrations.
-
Include Internal Standards: Use a stable, non-interacting peptide as an internal standard in your analytical runs to account for variations in sample injection and instrument response.
-
Run Replicates: Perform each experiment with multiple replicates to assess the degree of variability and ensure the reliability of the results.
Data Presentation
Table 1: Factors Influencing this compound Stability in Human Serum
| Factor | Description | Impact on Stability | Mitigation Strategies |
| Proteases/Peptidases | Enzymes in serum that cleave peptide bonds.[3] | High | Use plasma with inhibitors, heat-inactivate serum, add protease inhibitor cocktails. |
| Amino Acid Sequence | The inherent resistance of the Pro-Gly-Pro sequence to degradation.[4] | Moderate to High | Sequence modification (e.g., D-amino acid substitution) if stability is insufficient. |
| Terminal Modifications | Presence of free N- and C-termini susceptible to exopeptidases. | Moderate | N-terminal acetylation or C-terminal amidation.[3] |
| Serum vs. Plasma | Serum has higher protease activity due to coagulation cascade activation.[8] | High | Use plasma for stability studies to better mimic in vivo conditions. |
| Experimental Conditions | Temperature, pH, and serum batch variability.[5][6] | Moderate to High | Standardize protocols, use a single serum lot, and control temperature and pH. |
Experimental Protocols
Protocol 1: General Peptide Stability Assay in Human Serum
This protocol provides a general framework for assessing the stability of this compound in human serum.
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Incubation:
-
Thaw a single aliquot of pooled human serum at 37°C.
-
In a low-binding microcentrifuge tube, add the peptide stock solution to the serum to achieve the desired final concentration (e.g., 100 µM).[3]
-
Gently vortex the mixture and immediately take a time-zero (T=0) aliquot.[3]
-
Incubate the remaining mixture at 37°C with gentle shaking.[9]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[3]
-
-
Sample Processing (Quenching):
-
For each time point, transfer an aliquot (e.g., 50 µL) of the peptide-serum mixture to a new low-binding tube.
-
To stop the enzymatic degradation, add a quenching solution. Two common methods are:
-
Centrifuge the quenched samples at high speed (e.g., 13,000-14,000 x g) for 10 minutes at 4°C to pellet the precipitated serum proteins.[3][9]
-
Carefully collect the supernatant containing the peptide for analysis.[3][9]
-
-
Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining intact peptide.[8][9]
-
Use a C18 column for separation.
-
The amount of remaining peptide at each time point is typically expressed as a percentage of the amount at T=0.
-
The half-life (t₁/₂) can be calculated by fitting the data to a one-phase decay model.[5][6]
-
Visualizations
Caption: Workflow for peptide stability assay in human serum.
Caption: Putative degradation pathway of this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable metabolite, Arg-Pro-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Support Center: Optimizing H-Pro-Gly-Pro-OH Concentration for Bioassays
Welcome to the technical support center for the utilization of H-Pro-Gly-Pro-OH (Proline-Glycine-Proline, PGP) in bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound, also known as PGP, is a tripeptide derived from the breakdown of extracellular matrix proteins like collagen.[1] It functions as a matrikine, a bioactive fragment of the extracellular matrix that can regulate cellular activities.[2] Its most well-described biological function is as a chemoattractant for neutrophils, playing a role in inflammation and wound repair.[1][3] It has also been shown to have neuroprotective effects.[4]
Q2: What is the mechanism of action for this compound in neutrophil chemotaxis?
A2: this compound and its more potent acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), exert their chemotactic effects by binding to the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR) on the surface of neutrophils.[5][6][7] This interaction initiates a downstream signaling cascade involving G-proteins, leading to cellular polarization and directed migration towards the PGP gradient.
Q3: What is a good starting concentration range for this compound in a neutrophil chemotaxis assay?
A3: Based on in vitro studies, the effective concentration of this compound for neutrophil chemotaxis is in the millimolar (mM) range. A good starting point for a dose-response experiment would be from 0.1 mM to 20 mM. For its acetylated, more potent form (N-acetyl-PGP), the effective concentration is lower, with an EC50 (half-maximal effective concentration) for neutrophil polarization reported to be around 0.5 mM.[2]
Q4: How should I dissolve and store this compound?
A4: this compound is generally soluble in water. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Once reconstituted in sterile water or a buffer, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: What positive control can I use in a neutrophil chemotaxis assay with this compound?
A5: Interleukin-8 (IL-8 or CXCL8) is an excellent positive control for neutrophil chemotaxis assays.[8] IL-8 is a potent neutrophil chemoattractant that signals through both CXCR1 and CXCR2 receptors.[8][9] A typical concentration for IL-8 in these assays is in the low nanomolar (nM) range (e.g., 1-100 nM).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable neutrophil migration in response to this compound. | 1. Suboptimal Peptide Concentration: The concentration of this compound may be too low. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 mM to 20 mM).[2] Consider using the more potent N-acetylated form (Ac-PGP) if available. |
| 2. Peptide Degradation: Improper storage or handling may have degraded the peptide. | 2. Ensure the peptide was stored correctly (lyophilized at -20°C/-80°C) and that reconstituted aliquots were not subjected to multiple freeze-thaw cycles. Use freshly prepared solutions for each experiment. | |
| 3. Cell Health and Viability: The neutrophils may not be healthy or viable. | 3. Isolate fresh neutrophils for each experiment and check their viability using a method like Trypan Blue exclusion before starting the assay. Ensure the isolation procedure does not overly activate the cells. | |
| 4. Assay System Issue: The chemotaxis chamber (e.g., Boyden or Transwell) may be faulty or improperly set up. | 4. Verify the integrity of the membrane and ensure there are no leaks. Check that the pore size is appropriate for neutrophil migration (typically 3-5 µm). | |
| High background migration (migration in the negative control). | 1. Pre-activated Neutrophils: The neutrophils may have been activated during the isolation process. | 1. Handle cells gently during isolation and use endotoxin-free reagents. Minimize centrifugation steps and keep cells on ice whenever possible. |
| 2. Contamination of Reagents: Media or buffers may be contaminated with other chemoattractants. | 2. Use fresh, sterile, and endotoxin-tested reagents and media. | |
| Inconsistent results between experiments. | 1. Variability in Neutrophil Donors: Neutrophils from different donors can exhibit varying chemotactic responses. | 1. If possible, pool neutrophils from multiple donors or perform experiments with cells from the same donor for direct comparison. Always include a positive control (e.g., IL-8) to normalize the response. |
| 2. Inaccurate Pipetting: Small volumes used in chemotaxis assays can lead to significant errors if not pipetted accurately. | 2. Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes to reduce pipetting variability. | |
| 3. Incorrect Incubation Time: The incubation time may be too short or too long. | 3. Optimize the incubation time for your specific assay conditions. A typical range for neutrophil chemotaxis is 30 to 90 minutes. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound and Related Peptides in In Vitro Bioassays
| Peptide | Bioassay | Cell Type | Recommended Concentration Range | EC50 | Reference |
| This compound (PGP) | Neutrophil Polarization/Chemotaxis | Human Neutrophils | 1 mM - 20 mM | ~15 mM | [2] |
| N-acetyl-Pro-Gly-Pro-OH (Ac-PGP) | Neutrophil Polarization/Chemotaxis | Human Neutrophils | 0.1 mM - 5 mM | ~0.5 mM | [2] |
| This compound (PGP) | Neuroprotection/Neuroregeneration | Primary Neuroglial Culture | 30 µM - 100 µM | Not Applicable | [4] |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
1. Materials:
-
This compound (lyophilized)
-
Interleukin-8 (IL-8) as a positive control
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
Boyden chamber or 96-well Transwell plate with 3-5 µm pore size polycarbonate membranes
-
Calcein-AM or other fluorescent dye for cell labeling and quantification
-
Fluorescence plate reader
2. Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation or hypotonic lysis of red blood cells).
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Check cell viability using Trypan Blue exclusion (should be >95%).
3. Assay Procedure:
-
Prepare a stock solution of this compound in sterile water or HBSS. Prepare serial dilutions to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 mM).
-
Prepare a positive control solution of IL-8 (e.g., 10 nM) and a negative control (HBSS alone).
-
Add 30 µL of the chemoattractant solutions (this compound dilutions, IL-8, or HBSS) to the lower wells of the Boyden chamber.
-
Place the membrane insert over the lower wells.
-
Add 50 µL of the neutrophil suspension (5 x 10⁴ cells) to the upper chamber of each insert.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the insert and wipe off the non-migrated cells from the top of the membrane with a cotton swab.
-
Quantify the migrated cells in the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader, or by lysing the cells and measuring the activity of an enzyme like myeloperoxidase.
4. Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
-
Plot the chemotactic index against the log of the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
References
- 1. Neutrophils contain prolyl endopeptidase and generate the chemotactic peptide, PGP, from collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test [mdpi.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TFA Removal from Synthetic H-Pro-Gly-Pro-OH Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of trifluoroacetic acid (TFA) from synthetic H-Pro-Gly-Pro-OH peptide preparations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the TFA removal process for the this compound peptide.
Issue 1: Incomplete TFA Removal After Lyophilization with HCl
-
Question: I have performed several cycles of dissolving my this compound peptide in dilute HCl and lyophilizing, but I still detect residual TFA. What could be the cause and how can I resolve this?
-
Answer: Incomplete TFA removal can be a common issue as TFA can be stubbornly bound to the peptide.[1] Here are some potential causes and solutions:
-
Insufficient HCl Concentration or Volume: The concentration of HCl may not be sufficient to fully displace the TFA counter-ions. Ensure the final HCl concentration is between 2-10 mM.[2][3]
-
Insufficient Number of Cycles: For some peptides, especially those with strong ionic interactions, more than the standard three cycles of lyophilization may be necessary. Consider increasing the number of cycles to four or five.[1][4]
-
Improper Lyophilization: Ensure that the lyophilizer is reaching a sufficient vacuum and that the samples are completely frozen before starting the process and completely dry before removal. Any remaining moisture can trap TFA.
-
Issue 2: Low Peptide Yield After TFA Removal
-
Question: My this compound peptide yield is significantly lower after performing the TFA removal protocol. What are the potential reasons for this loss?
-
Answer: Low peptide recovery is a frequent concern during post-purification processing.[5] Potential causes for the loss of this compound include:
-
Peptide Adsorption to Surfaces: Peptides can adhere to glass and plastic surfaces. To minimize this, use low-protein-binding microcentrifuge tubes and pipette tips.
-
Inherent Method Losses: Certain methods, like ion-exchange chromatography, can have inherent losses due to incomplete elution or irreversible binding to the resin.[1] Salt exchange procedures can sometimes result in a 20-30% loss of peptide.[3][6]
-
Multiple Transfer Steps: Each transfer of the peptide solution from one container to another can contribute to a loss of material. Streamline your workflow to minimize transfer steps.
-
Issue 3: this compound Peptide Precipitation During HCl Exchange
-
Question: When I dissolve my this compound in the dilute HCl solution for lyophilization, it precipitates. How can I prevent this?
-
Answer: Peptide precipitation can be influenced by factors such as concentration and pH. This compound is a relatively hydrophilic peptide, but its solubility can still be affected.
-
Peptide Concentration: The concentration of the peptide in the HCl solution might be too high. Try reducing the initial peptide concentration.
-
pH of the Solution: The addition of HCl lowers the pH, which could bring the peptide to its isoelectric point, where it is least soluble. While this compound has a theoretical pI of 7, the actual pI of the TFA salt form might be different. Consider adjusting the final HCl concentration within the recommended 2-10 mM range to see if solubility improves.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic this compound peptide?
A1: Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis and during HPLC purification.[6][7] However, residual TFA in your final this compound preparation can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, which can lead to misleading results in cell-based assays.[5]
-
Interference with Biological Activity: The presence of the TFA counter-ion can alter the secondary structure and biological activity of the this compound peptide.[1]
-
Assay Interference: TFA can interfere with certain analytical techniques and can alter the pH of assay buffers, potentially affecting experimental outcomes.[1][5]
Q2: What are the common methods for removing TFA from this compound?
A2: The most common and effective methods for TFA removal from synthetic peptides like this compound are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[2][3][5]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate or chloride.[5][7]
-
Reverse-Phase HPLC (RP-HPLC) with a Volatile, Biocompatible Buffer: The peptide can be re-purified using a mobile phase containing a more biologically friendly acid, such as acetic acid.[7][8]
Q3: Is this compound expected to be difficult to handle during TFA removal?
A3: this compound is a small, hydrophilic tripeptide.[9] Its hydrophilicity might make it less suitable for some reverse-phase HPLC based TFA removal protocols that rely on strong hydrophobic interactions for retention.[6][7] However, its small size and simple structure should make methods like lyophilization with HCl and ion-exchange chromatography relatively straightforward.
Q4: How can I confirm that TFA has been successfully removed from my peptide?
A4: Several analytical techniques can be used to confirm the removal of TFA, including:
-
Mass Spectrometry (MS): A shift in the molecular weight of the peptide corresponding to the replacement of the TFA counter-ion (114 Da) with a chloride (35.5 Da) or acetate (59 Da) ion can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is a direct and quantitative method to detect the presence of fluorine-containing compounds like TFA.[10][11]
-
Ion Chromatography: This technique can be used to quantify the amount of trifluoroacetate and other ions in the sample.[12]
Quantitative Data Comparison
The efficiency of TFA removal can vary depending on the chosen method and the specific properties of the peptide. The following table provides a summary of the expected TFA reduction for common methods.
| Method | Typical TFA Reduction | Peptide Yield | Notes |
| Lyophilization with HCl (3 cycles) | >95% | 80-95% | Efficiency increases with more cycles.[2][4] |
| Ion-Exchange Chromatography | >99% | 70-90% | Yield can be affected by non-specific binding.[1][5] |
| Reverse-Phase HPLC with Acetate Buffer | >98% | 70-85% | May require optimization for hydrophilic peptides. |
Note: The values presented are typical and may vary depending on the experimental conditions and the specific characteristics of the this compound peptide batch.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from established methods for exchanging TFA for chloride ions.[2][3][5]
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[2][3]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[2][3]
-
Incubation: Let the solution stand at room temperature for at least 1 minute.[2][3]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[2][5]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[2][5]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[2][5]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[5]
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[4][12]
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[5][12]
-
Equilibration: Equilibrate the column with a low ionic strength buffer, such as distilled water or a very dilute solution of a biocompatible acid (e.g., 0.1 M acetic acid).
-
Loading: Dissolve the this compound peptide in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.[5]
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. A gradient of sodium chloride or sodium acetate can be used.[5]
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[5]
Visualizations
Caption: A comparison of two common experimental workflows for TFA removal.
Caption: A decision tree to troubleshoot common issues during TFA removal.
Caption: The mechanism of TFA removal using anion exchange chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. omizzur.com [omizzur.com]
- 7. lifetein.com [lifetein.com]
- 8. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 9. This compound peptide [novoprolabs.com]
- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. peptide.com [peptide.com]
Technical Support Center: Synthesis of Proline-Rich Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of proline-rich peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing proline-rich peptides?
A1: The synthesis of proline-rich peptides is often complicated by several factors stemming from the unique structure of proline. Key challenges include:
-
Incomplete Coupling: Proline's secondary amine is sterically hindered and less nucleophilic than the primary amines of other amino acids, which can lead to slow and inefficient coupling reactions, particularly for the amino acid residue being coupled to the proline.[1]
-
Peptide Aggregation: While proline itself can disrupt secondary structures like β-sheets, sequences with multiple prolines or hydrophobic residues can still aggregate on the solid support.[2] This aggregation can block reagents from reaching the growing peptide chain, leading to failed sequences.
-
Diketopiperazine (DKP) Formation: If proline is the second amino acid in the sequence (from the C-terminus), the dipeptide-resin is highly susceptible to intramolecular cyclization. This reaction cleaves the dipeptide from the resin as a stable six-membered ring (a diketopiperazine), terminating peptide chain elongation.[3][4]
-
Cis/Trans Isomerization: The Xaa-Pro peptide bond can exist in both cis and trans conformations. The energy barrier for interconversion is relatively low. This isomerization can influence the peptide's conformation during synthesis, potentially contributing to aggregation and creating a heterogeneous mixture of final products that is difficult to purify.
-
Racemization: The conversion of L-proline to D-proline can be promoted by certain coupling reagents and conditions, compromising the stereochemical integrity and biological activity of the final peptide.
Q2: Why is the coupling step after a proline residue particularly difficult?
A2: The N-terminus of a proline residue within a peptide chain is a secondary amine. This amine is sterically hindered by the pyrrolidine ring and is less reactive (less nucleophilic) than the primary amines of other amino acids.[1] This reduced reactivity makes the subsequent coupling step slower and more prone to failure, often resulting in deletion sequences where the amino acid intended to follow proline is missing.
Q3: What is a "difficult sequence" in the context of proline-rich peptides?
A3: A "difficult sequence" refers to a peptide that is prone to aggregation on the solid-phase support due to the formation of stable secondary structures.[5] In proline-rich peptides, this can be caused by stretches of hydrophobic amino acids, β-branched amino acids, or specific motifs that favor inter- or intramolecular hydrogen bonding despite the presence of prolines. This aggregation hinders reagent access, leading to incomplete deprotection and coupling steps.[5][6]
Q4: How do pseudoproline dipeptides work to improve synthesis?
A4: Pseudoproline dipeptides are derivatives of serine or threonine that are reversibly protected as an oxazolidine ring. This structure mimics proline's kinked conformation, disrupting the formation of β-sheets and other secondary structures that cause aggregation.[2][7][8] They are incorporated as a dipeptide unit and improve the solvation of the growing peptide chain, leading to more efficient coupling and higher purity of the crude product. The native serine or threonine residue is restored during the final TFA cleavage.[2][7][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of proline-rich peptides, offering potential causes and recommended solutions.
Issue 1: Low yield of the final peptide with evidence of deletion sequences (especially after Pro).
-
Potential Cause: Incomplete coupling to the N-terminal proline residue.
-
Recommended Solutions:
-
Double Coupling: After the initial coupling of the amino acid following proline, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. This is a highly effective strategy to drive the reaction to completion.[1]
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent for this specific step. Urionium/aminium salts like HATU, HBTU, or HCTU are generally more efficient for hindered couplings than carbodiimides alone.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the reaction rate.[1]
-
Extend Coupling Time: For the challenging coupling step after proline, increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield.
-
Issue 2: Total synthesis failure or very low yield, especially for short peptides where Pro is the second residue.
-
Potential Cause: Diketopiperazine (DKP) formation leading to premature chain cleavage from the resin. This is particularly common with standard Wang or PAM resins in Fmoc-SPPS.[9]
-
Recommended Solutions:
-
Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linker sterically hinders the intramolecular cyclization reaction, significantly reducing DKP formation.[9]
-
Incorporate a Dipeptide: Instead of coupling Fmoc-Pro-OH as the second amino acid, synthesize or purchase a pre-formed Fmoc-Xaa-Pro-OH dipeptide and couple it in a single step. This bypasses the vulnerable dipeptide-resin intermediate.
-
Rapid Deprotection and Coupling: Minimize the time the N-terminal amine of the second amino acid is deprotected before the next coupling begins to reduce the opportunity for cyclization.
-
Issue 3: Broad or multiple peaks during HPLC purification of the crude product.
-
Potential Cause 1: On-resin aggregation during synthesis, leading to a complex mixture of deletion and truncated sequences.
-
Recommended Solutions:
-
Incorporate Structure-Breaking Residues: Strategically insert pseudoproline dipeptides or an amino acid with a backbone-protecting group (like Hmb or Dmb) every 6-8 residues, especially before a hydrophobic stretch, to disrupt aggregation.
-
Modify Synthesis Conditions:
-
Solvent Choice: Switch from DMF to a more solvating solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to DMF.[5]
-
Chaotropic Salts: Add chaotropic salts like LiCl (0.4 M) to the coupling and washing solutions to disrupt hydrogen bonding.[10]
-
Elevated Temperature: Perform the coupling reactions at an elevated temperature (e.g., 50-75°C), often in conjunction with microwave-assisted synthesis, to provide energy to overcome aggregation.
-
-
-
Potential Cause 2: Cis/trans isomers of the Xaa-Pro bond are present and separating during chromatography.
-
Recommended Solutions:
-
HPLC Optimization: Modify the HPLC conditions. Running the purification at a slightly elevated temperature (e.g., 40-50°C) can sometimes accelerate the interconversion of isomers, leading to a single, sharper peak.
-
Solvent Equilibration: Allow the purified peptide to equilibrate in a specific solvent system for an extended period before analysis to favor one isomer.
-
Issue 4: Mass spectrometry reveals the presence of D-Proline in the final peptide.
-
Potential Cause: Racemization of proline during the coupling step.
-
Recommended Solutions:
-
Avoid Problematic Reagent Combinations: The combination of a carbodiimide (like DIC) with HOBt in DMF is known to cause significant proline racemization.
-
Choose Low-Racemization Reagents: Utilize coupling reagents based on OxymaPure (e.g., COMU) or HOAt (e.g., HATU), which are known for their ability to suppress racemization.
-
Solvent Selection: If using a carbodiimide, consider performing the coupling in a less polar solvent like dichloromethane (DCM) without an additive.
-
Avoid Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before it is added to the resin.
-
Data Presentation
Table 1: Relative Performance of Common Coupling Reagents for Difficult Couplings (including Proline)
| Coupling Reagent | Class | Relative Efficiency for Difficult Couplings | Risk of Racemization (Proline) | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient for hindered couplings. Should not be used in large excess to avoid side reactions. |
| HCTU | Aminium/Uronium Salt | Very High | Low | Similar efficiency to HATU, often considered a good alternative. |
| COMU | Aminium/Uronium Salt | Very High | Very Low | Excellent efficiency and safety profile (non-explosive byproducts). Good solubility. |
| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally less problematic than with uronium salts. Good for routine and difficult couplings. |
| HBTU | Aminium/Uronium Salt | High | Moderate | A reliable and cost-effective option, but less efficient than HATU for the most challenging sequences. |
| DIC/OxymaPure | Carbodiimide + Additive | High | Low | OxymaPure is a safer and often more effective alternative to HOBt for suppressing racemization. |
| DIC/HOBt | Carbodiimide + Additive | Moderate | High (in DMF) | A standard, cost-effective method, but poses a high risk of proline racemization, especially in DMF. |
Note: Efficiency and racemization are highly sequence- and condition-dependent. This table provides a general comparison.
Table 2: Quantitative Data on Proline Racemization with Different Coupling Conditions
Data for the formation of Z-Phg-Pro-NH2. The extent of racemization can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Additive | Solvent | % DL Isomer (Racemization) |
| DIC/HOBt | DMF | High (can exceed 10%) |
| DIC/OxymaPure | DMF | Low |
| HATU | DMF | Low |
| COMU | DMF | Very Low |
| DIC | DCM | Low |
Experimental Protocols
Protocol 1: Double Coupling for the Amino Acid Following a Proline Residue
-
First Coupling:
-
Perform the standard deprotection of the N-terminal Fmoc group of the proline residue.
-
Activate the incoming Fmoc-amino acid (3-5 eq.) using your chosen coupling reagent (e.g., HATU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Drain the reaction vessel.
-
-
Wash Step:
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts from the first coupling.
-
-
Second Coupling:
-
In a separate vial, prepare a fresh solution of activated Fmoc-amino acid, coupling reagent, and base as in step 1.
-
Add this fresh solution to the same resin.
-
Allow the second coupling reaction to proceed for another 1-2 hours.
-
Drain the solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.
-
Verification (Optional): Perform a Kaiser test (or an appropriate test for secondary amines if the newly coupled residue was Proline) on a small sample of resin beads to confirm the absence of free amines.
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation:
-
Swell the resin in DMF.
-
Perform the Fmoc deprotection of the N-terminus of the growing peptide chain as per your standard protocol. Wash the resin thoroughly.
-
-
Dipeptide Activation and Coupling (Manual Method):
-
In a separate vial, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3-5 eq.) and a suitable coupling reagent (e.g., HBTU or HATU, 3-5 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (6-10 eq.) and mix thoroughly.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Note: Since you are coupling a dipeptide, you will skip the coupling cycle for the next amino acid in your sequence.
-
-
Washing and Continuation:
-
Drain the coupling solution and wash the resin extensively with DMF and DCM.
-
Proceed with the Fmoc deprotection for the newly added dipeptide to continue chain elongation.
-
-
Final Cleavage:
-
The pseudoproline oxazolidine ring is stable to the piperidine used for Fmoc deprotection but will be cleaved by the standard TFA cleavage cocktail, regenerating the native Ser or Thr residue in the final peptide.
-
Visualizations
Caption: Troubleshooting workflow for low yield/purity in proline-rich peptide synthesis.
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Strategies to overcome on-resin peptide aggregation during synthesis.
References
- 1. biotage.com [biotage.com]
- 2. chempep.com [chempep.com]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: H-Pro-Gly-Pro-OH Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the tripeptide H-Pro-Gly-Pro-OH in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it be found as a contaminant?
A1: this compound is a tripeptide derived from the breakdown of collagen, a major component of the extracellular matrix.[1][2] It is considered a "matrikine," a peptide fragment of an extracellular matrix protein with biological activity.[1] It can be found as a contaminant in preparations of collagen-based biomaterials, cell culture media supplemented with collagen hydrolysates, or as a byproduct of cellular activity in assays involving matrix remodeling.
Q2: What are the primary mechanisms by which this compound can interfere in biochemical assays?
A2: this compound can interfere in biochemical assays through several mechanisms:
-
Competitive Inhibition: Due to its structure, which mimics substrates of certain peptidases, it can act as a competitive inhibitor. This is particularly relevant for enzymes that cleave proline-containing peptides, such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP).
-
Substrate Competition: In assays measuring the activity of enzymes for which this compound is a substrate, its presence will lead to competition with the intended substrate, resulting in an underestimation of the enzyme's activity on the target substrate.
-
Interference from Counterions: Synthetic this compound is often supplied as a salt with trifluoroacetic acid (TFA), a remnant from the purification process. TFA can interfere with cell-based assays and certain analytical techniques.
-
Non-specific Interactions: Like other peptides, this compound can engage in non-specific binding with assay components, potentially leading to signal quenching or enhancement in fluorescence-based assays.
Q3: Are there any known quantitative data on the inhibitory effect of peptides similar to this compound?
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Reduced Activity in a Peptidase Assay
Possible Cause: Your assay may be affected by competitive inhibition from this compound, particularly if you are working with a proline-specific peptidase like DPP-IV or prolyl oligopeptidase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying competitive inhibition.
Detailed Steps:
-
Confirm the Presence of this compound: If possible, analyze your sample for the presence of the peptide using techniques like mass spectrometry.
-
Perform Enzyme Kinetics:
-
Run your standard enzyme assay with a range of concentrations of your primary substrate.
-
Repeat the assay in the presence of a fixed, known concentration of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
-
Interpret the Results: If this compound is a competitive inhibitor, you will observe that the Vmax (the y-intercept) remains the same, while the apparent Km (the negative reciprocal of the x-intercept) increases in the presence of the peptide.
Quantitative Data for a-like Peptide:
| Peptide | Enzyme | Inhibition Type | Kᵢ Value |
| Gly-Pro-Hyp | Dipeptidylpeptidase-IV (DPP-IV) | Competitive | 4.5 mM |
Issue 2: High Background or Signal Variability in Fluorescence-Based Assays
Possible Cause: The this compound peptide or its TFA counterion may be causing autofluorescence, fluorescence quenching, or other non-specific interactions.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing the In Vivo Half-Life of Pro-Gly-Pro (PGP) Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pro-Gly-Pro (PGP) peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo half-life of PGP and related peptides.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of unmodified Pro-Gly-Pro (PGP) peptides, and what are the primary reasons for their rapid clearance?
A1: Unmodified small peptides like Pro-Gly-Pro (PGP) generally have a very short in vivo half-life, often in the range of minutes. This rapid clearance is primarily due to two factors:
-
Enzymatic Degradation: PGP peptides are susceptible to degradation by various proteases and peptidases present in the blood and tissues. The N-terminal proline residue can be a target for specific aminopeptidases, initiating degradation through pathways like the Pro/N-degron pathway.[1][2][3]
-
Renal Filtration: Due to their small size, PGP peptides are efficiently filtered from the bloodstream by the kidneys and excreted in the urine.
Pharmacokinetic studies on related collagen-derived peptides, such as Gly-Pro-Hyp and Pro-Gly, in rats have shown very low systemic circulation levels after oral administration, indicating rapid metabolism and clearance.[4][5][6]
Q2: What are the most common strategies to extend the in vivo half-life of PGP peptides?
A2: Several strategies can be employed to increase the circulating half-life of PGP peptides:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which shields it from proteolytic enzymes and reduces renal clearance.[7][8][9][10][11][12][13]
-
Lipidation: The addition of a lipid moiety, such as a fatty acid, enhances the peptide's binding to serum albumin. This complex is too large for renal filtration and the albumin binding protects the peptide from degradation, thereby extending its half-life.[14][15][16]
-
Amino Acid Substitution: Replacing specific amino acids with unnatural amino acids (e.g., D-amino acids) or modifying the peptide backbone can increase resistance to enzymatic degradation.
-
Terminal Modifications: Modifying the N-terminus (e.g., acetylation) or the C-terminus (e.g., amidation) can block the action of exopeptidases, a common degradation pathway for peptides.[][18][19] C-terminal modifications, in particular, have been shown to increase the efficacy of proline-rich antimicrobial peptides.[18]
-
Fusion to a Larger Protein: Genetically fusing the peptide to a large, stable protein like albumin or the Fc fragment of an antibody can significantly prolong its half-life.
Q3: How do I choose the best half-life extension strategy for my PGP peptide?
A3: The optimal strategy depends on several factors, including the desired duration of action, the peptide's mechanism of action, and potential impacts on its biological activity.
-
For moderate half-life extension (hours to a day): PEGylation with smaller PEG chains or lipidation might be suitable.
-
For long-lasting effects (days to weeks): Fusion to albumin or an Fc fragment, or PEGylation with larger PEG chains are generally more effective.
-
Maintaining Potency: It is crucial to assess the impact of any modification on the peptide's binding to its target receptor and its overall biological activity. The attachment site of the modifying group should be carefully chosen to avoid interfering with the peptide's active domain.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated PGP Peptide
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for efficient PEGylation. For amine-specific PEGylation (targeting the N-terminus or lysine residues), a pH range of 7.5-8.5 is generally recommended.[7] Perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific PGP peptide and PEG reagent. |
| Incorrect Molar Ratio of Peptide to PEG Reagent | An insufficient amount of the PEG reagent will result in incomplete conjugation. Conversely, a large excess may lead to multiple PEG chains attaching to a single peptide molecule, which can be undesirable. Experiment with different molar ratios (e.g., 1:1, 1:3, 1:5 peptide to PEG) to find the best balance between yield and mono-PEGylation. |
| Inactivated PEG Reagent | PEG reagents, especially those with active esters like NHS esters, are moisture-sensitive. Ensure that the PEG reagent is stored under dry conditions and is not expired. Use freshly opened or properly stored reagents for the best results. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with the peptide for the PEG reagent. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. |
Issue 2: Modified PGP Peptide Shows Reduced or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Modification Site Interferes with Receptor Binding | The PEG chain or lipid moiety may be sterically hindering the interaction of the PGP peptide with its receptor. If the N-terminus is crucial for activity, consider C-terminal modification or introducing a specific amino acid for conjugation (e.g., a cysteine for thiol-specific PEGylation) at a site away from the active region. |
| Conformational Changes in the Peptide | The modification may have altered the three-dimensional structure of the PGP peptide, rendering it inactive. Use biophysical techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of the modified peptide and compare it to the unmodified version. |
| Aggregation of the Modified Peptide | Lipidation, in particular, can increase the hydrophobicity of the peptide and lead to aggregation. Analyze the purified modified peptide by size-exclusion chromatography (SEC) to check for aggregates. If aggregation is an issue, consider using a more hydrophilic linker between the peptide and the lipid. |
Quantitative Data Summary
The following table summarizes the impact of different half-life extension strategies on various peptides as illustrative examples. PGP-specific data is limited in the literature; however, these examples provide a general indication of the expected improvements.
| Peptide | Modification Strategy | Original Half-life | Modified Half-life | Fold Increase | Reference |
| GLP-1 Analog | Lipidation (Semaglutide) | ~2-3 minutes (native GLP-1) | ~165 hours | >3000 | [Semaglutide literature] |
| GLP2-2G | XTENylation (288 amino acid polymer) | ~2.5 hours (in mice) | ~25 hours (in mice) | 10 | [20] |
| GnRH Analog | Conjugation to a transthyretin-binding small molecule | ~55 minutes (in rats) | ~11 hours (in rats, with co-administration of binding partner) | 12 | [21][22] |
| Human Growth Hormone | PEGylation (40 kDa PEG) | ~3-4 hours | ~70 hours | ~17-23 | [PEGylation literature] |
| Interferon α-2a | PEGylation (40 kDa branched PEG) | ~5.1 hours | ~69 hours | ~13.5 | [PEGylation literature] |
Key Experimental Protocols
Protocol 1: General Procedure for N-terminal PEGylation of a PGP Peptide
This protocol describes a general method for PEGylating the N-terminal amine of a PGP peptide using an NHS-activated PEG reagent.
Materials:
-
PGP peptide
-
mPEG-NHS (e.g., 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
-
Analytical HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the PGP peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in the reaction buffer to a concentration that will achieve the desired molar excess (e.g., 3-fold molar excess over the peptide).
-
Conjugation Reaction: Add the dissolved mPEG-NHS to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. This will consume any unreacted mPEG-NHS.
-
Purification: Purify the PEGylated PGP peptide from the reaction mixture using an appropriate chromatography method. Size-exclusion chromatography is often effective for separating the higher molecular weight PEGylated peptide from the unreacted peptide and excess PEG reagent.
-
Characterization: Analyze the purified fractions by analytical HPLC to assess purity. Confirm the identity and molecular weight of the mono-PEGylated PGP peptide using mass spectrometry.
Protocol 2: General Procedure for Lipidation of a PGP Peptide
This protocol outlines a general method for attaching a fatty acid to a PGP peptide, for instance, at a lysine residue.
Materials:
-
PGP peptide (containing a lysine residue for lipidation)
-
Activated fatty acid (e.g., palmitic acid N-hydroxysuccinimide ester)
-
Reaction Buffer: A suitable organic solvent like dimethylformamide (DMF) or a mixture of DMF and an aqueous buffer (e.g., sodium bicarbonate)
-
Purification system (e.g., reverse-phase HPLC)
-
Analytical HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the PGP peptide in the reaction buffer.
-
Lipidation Reaction: Add the activated fatty acid to the peptide solution at a slight molar excess. The reaction may require an organic base (e.g., diisopropylethylamine, DIEA) to facilitate the reaction. Allow the reaction to proceed at room temperature with stirring for several hours to overnight.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC-MS.
-
Purification: Once the reaction is complete, purify the lipidated peptide using reverse-phase HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.
-
Characterization: Confirm the purity and identity of the lipidated PGP peptide using analytical HPLC and mass spectrometry.
Protocol 3: In Vivo Half-Life Determination of a Modified PGP Peptide
This protocol provides a general workflow for determining the in vivo half-life of a modified PGP peptide in a rodent model.
Materials:
-
Modified PGP peptide
-
Experimental animals (e.g., rats or mice)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Sample processing reagents (e.g., for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of the modified PGP peptide to the animals via the desired route (e.g., intravenous or subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to capture both the distribution and elimination phases.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Preparation for LC-MS/MS:
-
Thaw the plasma samples.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the peptide to a clean tube and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of the modified PGP peptide in each plasma sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate the in vivo half-life and other relevant parameters.[23][24]
Visualizations
Caption: Workflow for PEGylation of PGP peptides.
Caption: Workflow for lipidation of PGP peptides.
Caption: Proposed signaling pathway for Pro-Gly peptides.
Caption: Potential degradation pathway for PGP peptides.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of collagen dipeptides (Gly–Pro and Pro–Hyp) and tripeptides (Gly–Pro–Hyp) in rats: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Peptide and protein PEGylation: a review of problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. researchgate.net [researchgate.net]
- 14. Converting peptides into drug leads by lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cigb.edu.cu [cigb.edu.cu]
- 24. waters.com [waters.com]
Storage and handling of lyophilized H-Pro-Gly-Pro-OH
Technical Support Center: H-Pro-Gly-Pro-OH
Welcome to the technical support center for the lyophilized tripeptide this compound (PGP). This guide provides researchers, scientists, and drug development professionals with comprehensive information on storage, handling, and troubleshooting.
Frequently Asked Questions (FAQs)
General Storage and Handling
Q: How should I store the lyophilized this compound upon arrival? A: Upon receipt, the lyophilized powder should be stored in a freezer at or below -20°C to ensure long-term stability.[1][2] Some protocols may even recommend storage at -80°C for periods longer than a year.[3][4]
Q: The product was shipped at room temperature. Is it still viable? A: Yes. Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping. However, for optimal long-term preservation, it is crucial to transfer the product to the recommended frozen storage conditions as soon as possible.[3]
Q: What is the appearance of high-quality lyophilized this compound? A: A quality lyophilized peptide should appear as a uniform, solid white powder or cake, often with a slightly porous texture, affixed to the bottom of the vial.[5] There should be no signs of discoloration or moisture.
Q: Before opening the vial, are there any preliminary steps I should take? A: Yes. Before opening, it is important to allow the vial to equilibrate to room temperature for at least 20-30 minutes.[5][6] This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability and make accurate weighing difficult. Additionally, briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[6][7]
Reconstitution and Solution Properties
Q: What is the best solvent for reconstituting this compound? A: this compound is a neutral peptide with a theoretical pI of 7.[2] It is composed of hydrophilic amino acids and is generally soluble in sterile, deionized water or aqueous buffers like Phosphate-Buffered Saline (PBS).[6] For biological assays, using a sterile buffer at a physiological pH (e.g., pH 7.0-7.4) is recommended.
Q: My peptide is a TFA salt. How does this affect its properties? A: Trifluoroacetic acid (TFA) is often a residual counterion from the HPLC purification process.[1][2] Its presence can affect the net weight of the peptide, as the TFA salt contributes to the total mass; the actual peptide content is typically >80% of the total weight.[2] TFA salts generally enhance the solubility of peptides in aqueous solutions.[2] For most standard in vitro assays, residual TFA levels do not cause interference, but this should be considered for highly sensitive cellular studies.[1][2]
Q: How do I prepare a stock solution? A: Follow the detailed protocol outlined in the "Experimental Protocols" section below. The general steps involve allowing the vial to warm to room temperature, adding a precise volume of the chosen sterile solvent, and gently vortexing to ensure complete dissolution.[6]
Q: How should I store the reconstituted peptide solution? A: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in low-protein-binding tubes.[6] These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3][6][8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the storage and handling of this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1-2 years | Recommended for long-term storage.[1][4] |
| -80°C | > 2 years | Optimal for maximum long-term stability.[3][4] | |
| Reconstituted Solution | -20°C | Up to 1 month | Suitable for short-term use. Avoid freeze-thaw cycles.[3][8] |
| -80°C | Up to 6 months | Recommended for storing aliquots for longer periods.[3][8] |
Table 2: Physicochemical & Solubility Properties
| Property | Value | Reference / Note |
| Molecular Formula | C₁₂H₁₉N₃O₄ | [1][2] |
| Molecular Weight | 269.3 g/mol | [1][2] |
| Theoretical pI | 7.0 | [2] |
| Recommended Primary Solvent | Sterile Water, PBS (pH 7.0-7.4) | Due to its neutral and hydrophilic nature. |
| Alternative Solvents | 10% Acetic Acid (if basic issues arise) | Generally not needed for this peptide.[9] |
| DMSO (if highly hydrophobic issues arise) | Unlikely needed; use fresh, non-hygroscopic DMSO.[7][10] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for a 10 mM Stock Solution
Objective: To prepare a sterile 10 mM stock solution from lyophilized peptide powder.
Materials:
-
Vial of lyophilized this compound (e.g., 1 mg)
-
Sterile, deionized water or PBS (pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
Micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Equilibration: Remove the peptide vial from the freezer and allow it to sit at room temperature for 20-30 minutes. This prevents moisture condensation.[5][6]
-
Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[7]
-
Solvent Calculation: Calculate the required volume of solvent. For a 10 mM stock solution from 1 mg of peptide (MW = 269.3 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 269.3 g/mol ) = 0.000371 L
-
Volume = 371.3 µL
-
-
Solvent Addition: Carefully add 371.3 µL of sterile water or PBS to the vial using a calibrated micropipette.
-
Dissolution: Gently vortex the vial for 10-20 seconds to dissolve the peptide. Visually inspect the solution to ensure it is clear and free of particulates.[6]
-
(Optional) Sonication: If the peptide is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes.[6][7][9]
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots immediately at -20°C or -80°C as per the guidelines in Table 1.
Troubleshooting Guide
Q: My peptide won't dissolve in water. What should I do? A: this compound is expected to be readily soluble in water. If you encounter issues, it could be due to several factors. Follow the troubleshooting workflow below.
Q: My reconstituted solution was clear initially but now has particulates. What happened? A: This may indicate peptide precipitation or aggregation. This can occur if the solubility limit was exceeded upon dilution into a new buffer, or if the solution has undergone multiple freeze-thaw cycles. Always centrifuge the vial before use to pellet any aggregates and use the clear supernatant.[9] If preparing for sterile applications like cell culture, filter the final working solution through a 0.22 µm filter.[3]
Q: My experimental results are inconsistent. Could it be related to peptide handling? A: Yes, inconsistency can arise from improper storage and handling. The most common causes are:
-
Repeated Freeze-Thaw Cycles: This can degrade the peptide. Always prepare single-use aliquots.[6]
-
Inaccurate Concentration: This can result from not accounting for the peptide content vs. the total mass (if it's a TFA salt) or from moisture absorption by the lyophilized powder.
-
Bacterial Contamination: Always use sterile solvents and techniques for reconstitution.
Visualized Workflows and Pathways
Standard Experimental Workflow
The following diagram illustrates the standard workflow from receiving the lyophilized peptide to its application in an experiment.
Biological Role of this compound
This compound is a matrikine, a bioactive fragment derived from the breakdown of extracellular matrix collagen.[11] It acts as a damage-associated molecular pattern (DAMP) that plays a role in inflammation and tissue repair.[11][12] Its primary described function is as a chemoattractant for neutrophils, guiding them to sites of injury or infection.[2][8][11] It has also been shown to have neuroprotective and neuroregenerative properties.[13][14]
References
- 1. H-Gly-Pro-Pro-OH peptide [novoprolabs.com]
- 2. This compound peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revolutionarypeptides.com [revolutionarypeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Enzymatic Degradation of H-Pro-Gly-Pro-OH In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of the tripeptide H-Pro-Gly-Pro-OH in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of this compound in vitro?
A1: The primary enzyme responsible for the degradation of this compound is likely Prolyl Oligopeptidase (POP) , also known as Prolyl Endopeptidase (PREP).[1][2][3] This serine protease specifically cleaves peptide bonds on the C-terminal side of proline residues within short peptides (typically less than 30 amino acids long).[1][2][4] The structure of H-Pro-Gly-Pro -OH makes it a potential substrate for POP.
Q2: What are the typical products of this compound degradation by POP?
A2: Cleavage by POP would occur after the second proline residue, resulting in the formation of H-Pro-Gly-OH (Pro-Gly) and a free Proline residue.
Q3: What are the optimal conditions for Prolyl Oligopeptidase (POP) activity?
A3: While specific optimal conditions can vary slightly depending on the enzyme source (species, recombinant vs. native), POP generally exhibits maximal activity at a neutral to slightly alkaline pH and physiological temperature.
Q4: How can I monitor the degradation of my this compound peptide?
A4: The most common and reliable method for monitoring peptide degradation is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[5][6][7] This technique allows you to separate the intact peptide from its degradation products and quantify the decrease in the parent peptide concentration over time.
Q5: Are there any commercially available inhibitors for Prolyl Oligopeptidase (POP)?
A5: Yes, several inhibitors for POP are available. A well-characterized and potent inhibitor is Z-Pro-prolinal .[8] Other inhibitors have also been developed and can be found in the scientific literature.
Troubleshooting Guide: Unexpected Degradation of this compound
This guide addresses common issues encountered during in vitro experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound activity in cell culture. | Proteolytic enzymes, such as Prolyl Oligopeptidase (POP), secreted by cells or present in serum-containing media.[2][9] | 1. Use a specific POP inhibitor: Add a known POP inhibitor (e.g., Z-Pro-prolinal) to your culture medium. Determine the optimal concentration through a dose-response experiment. 2. Reduce serum concentration or use serum-free media: Fetal bovine serum (FBS) is a major source of proteases. If your experiment allows, reduce the FBS percentage or switch to a serum-free formulation. 3. Heat-inactivate serum: Heating serum at 56°C for 30 minutes can denature some proteases, though it may not inactivate all of them and could affect other serum components. |
| Peptide degradation observed even in simple buffer solutions. | 1. Contamination: The buffer or peptide stock solution may be contaminated with microorganisms that produce proteases. 2. pH instability: The pH of the buffer may be shifting to a range that is optimal for residual enzymatic activity or chemical degradation.[10] | 1. Ensure sterility: Prepare all solutions under sterile conditions. Filter-sterilize buffers and peptide stock solutions through a 0.22 µm filter.[1] 2. Optimize buffer pH: Maintain the pH of your experimental buffer outside the optimal range for POP activity (ideally below pH 6.0 or above pH 8.5, if your experiment permits). 3. Use a protease inhibitor cocktail: If the specific degrading enzyme is unknown, a broad-spectrum protease inhibitor cocktail can be used, although this is a less targeted approach. |
| Inconsistent results between experimental repeats. | 1. Variable enzyme concentration: If using biological samples like cell lysates or serum, the concentration of proteases can vary between batches.[5] 2. Freeze-thaw cycles: Repeatedly freezing and thawing peptide stock solutions can lead to aggregation and degradation.[1] | 1. Normalize enzyme activity: If possible, measure and normalize the total proteolytic activity of your biological samples before each experiment. 2. Aliquot peptide stocks: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[10] |
| HPLC analysis shows multiple unexpected peaks. | 1. Non-enzymatic degradation: Besides enzymatic cleavage, peptides can undergo chemical degradation such as oxidation, deamidation, or hydrolysis, especially under harsh pH or temperature conditions.[10] 2. Impure peptide stock: The initial peptide stock may contain impurities from the synthesis process. | 1. Optimize experimental conditions: Avoid extreme pH and high temperatures. Ensure buffers are degassed to minimize oxidation.[10] 2. Confirm peptide purity: Always verify the purity of your peptide stock by HPLC before starting your experiments. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the enzymatic degradation of proline-containing peptides. Note that exact values for this compound may vary, and the data presented here are based on studies of similar peptides and Prolyl Oligopeptidase.
Table 1: Factors Influencing Prolyl Oligopeptidase (POP) Activity
| Parameter | Optimal Range/Value | Notes |
| pH | 7.0 - 8.5 | Activity significantly decreases at acidic pH. |
| Temperature | 37 °C | Activity is generally lower at reduced temperatures (e.g., 4 °C). |
| Substrate Size | < 30 amino acids | POP has a strong preference for short peptides.[1][2] |
Table 2: Potency of Selected Prolyl Oligopeptidase (POP) Inhibitors
| Inhibitor | Reported Ki or IC50 | Mechanism of Inhibition |
| Z-Pro-prolinal | Ki = 5 nM | Reversible, slow-binding |
| S-17092 | IC50 ≈ 20 nM | Competitive |
| KYP-2047 | IC50 ≈ 4 nM | Potent and selective |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the substrate and assay conditions. The values presented are for representative substrates and should be used as a general guide.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Serum
Objective: To determine the half-life of this compound in serum.
Materials:
-
This compound peptide
-
Human or other species-specific serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
HPLC system with a C18 column
-
Thermomixer or incubator at 37 °C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the peptide stock solution in serum to a final concentration of 10-100 µM.
-
Incubate the peptide-serum mixture at 37 °C with gentle agitation.[11]
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of cold TCA solution to precipitate the serum proteins.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay curve.
Protocol 2: Inhibition of this compound Degradation by a POP Inhibitor
Objective: To evaluate the efficacy of an inhibitor in preventing the degradation of this compound.
Materials:
-
This compound peptide
-
Purified Prolyl Oligopeptidase (POP) or a biological matrix containing POP activity (e.g., cell lysate, serum)
-
POP inhibitor (e.g., Z-Pro-prolinal)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of the POP inhibitor in a suitable solvent (e.g., DMSO).
-
Set up a series of reactions containing the peptide and the enzyme source in the assay buffer.
-
Add the inhibitor at various concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37 °C).
-
Initiate the reaction by adding the this compound substrate.
-
Incubate for a fixed period during which significant, but not complete, degradation occurs in the no-inhibitor control.
-
Stop the reaction (e.g., by adding TCA or a strong acid).
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Workflow for in vitro peptide stability and inhibition assays.
Caption: Enzymatic degradation pathway of this compound by POP.
References
- 1. genscript.com [genscript.com]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound peptide [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Validation & Comparative
Ac-Pro-Gly-Pro-OH Exhibits Enhanced Chemotactic Activity for Neutrophils Compared to H-Pro-Gly-Pro-OH
A comparative analysis of the collagen-derived tripeptides, H-Pro-Gly-Pro-OH (PGP) and its N-terminally acetylated form, Ac-Pro-Gly-Pro-OH (AcPGP), reveals that acetylation significantly enhances the chemotactic potency for neutrophils. This guide synthesizes experimental data to provide a clear comparison of their bioactivity, outlines the methodologies used for these assessments, and illustrates the key signaling pathways involved.
Both PGP and AcPGP are matrikines, peptide fragments derived from the degradation of extracellular matrix collagen, that act as chemoattractants for neutrophils, playing a role in inflammatory responses.[1][2] However, the addition of an acetyl group to the N-terminus of PGP has a marked impact on its ability to attract these immune cells.
Quantitative Comparison of Chemotactic Activity
Experimental data consistently demonstrates that Ac-Pro-Gly-Pro-OH is a more potent neutrophil chemoattractant than its non-acetylated counterpart, this compound. The bioactivity of these peptides is often quantified by their EC50 value, which represents the concentration required to elicit 50% of the maximum biological response.
| Peptide | EC50 for Neutrophil Polarization (mM) | Relative Potency |
| Ac-Pro-Gly-Pro-OH | 0.5 | ~30x more potent than this compound |
| This compound | 15 | Baseline |
Data sourced from a study utilizing a neutrophil polarization assay to measure chemotactic response.[3]
This thirty-fold difference in potency underscores the critical role of N-terminal acetylation in the chemotactic activity of PGP. While one study on synthetic tripeptides with the Pro-Hyp-Gly sequence suggested that N-terminal acetylation decreased chemotactic activity by 50%, studies focusing specifically on PGP analogs have found that the N-acetyl group is an important structural component for its bioactivity, with analogs lacking N-terminal blocking groups exhibiting lower activity.[3][4] The chemotactic effect of PGP is considered mild compared to its acetylated form.[5][6]
Experimental Protocols
The chemotactic activity of these peptides is primarily evaluated using in vitro migration assays. The following are summaries of the key experimental protocols cited in the literature.
Neutrophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a classic method for evaluating chemotaxis. It consists of two chambers separated by a microporous membrane.
-
Cell Preparation: Human peripheral blood neutrophils are isolated from healthy donors.[4]
-
Chamber Setup: The lower chamber is filled with a solution containing the chemoattractant (this compound or Ac-Pro-Gly-Pro-OH) at various concentrations. The upper chamber is loaded with the isolated neutrophils.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After a set incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.
Neutrophil Polarization Assay
Neutrophil polarization, a morphological change that precedes migration, is another method to assess the chemotactic response.
-
Cell Preparation: Human neutrophils are isolated and prepared.
-
Peptide Stimulation: The neutrophils are exposed to varying concentrations of the test peptides (this compound or Ac-Pro-Gly-Pro-OH).
-
Microscopic Analysis: The morphology of the neutrophils is observed under a microscope. Polarized cells are identified by their elongated shape with a distinct leading edge and a uropod at the rear.
-
EC50 Determination: The percentage of polarized cells is quantified for each peptide concentration, and the EC50 value is calculated as the concentration that induces polarization in 50% of the neutrophils.[3]
Signaling Pathway
Ac-Pro-Gly-Pro-OH is understood to exert its chemotactic effects by acting as a ligand for the CXC chemokine receptors, specifically CXCR1 and CXCR2, which are also receptors for potent chemokines like Interleukin-8 (IL-8).[7][8] The binding of AcPGP to these G-protein coupled receptors initiates a signaling cascade that leads to neutrophil activation and directed migration.
The proposed signaling pathway for Ac-Pro-Gly-Pro-OH-induced neutrophil chemotaxis involves:
-
Receptor Binding: Ac-Pro-Gly-Pro-OH binds to CXCR1/2 on the neutrophil surface.
-
G-Protein Activation: This binding activates pertussis toxin-sensitive Gi/o proteins.[7]
-
Downstream Signaling: The activated G-proteins trigger downstream signaling pathways, leading to an influx of calcium into the cytosol.[7]
-
Cellular Response: The increase in intracellular calcium and other signaling events result in cytoskeletal rearrangements, cell polarization, and ultimately, chemotaxis towards the Ac-Pro-Gly-Pro-OH gradient.
References
- 1. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyl-Pro-Gly-Pro (acPGP) [phoenixbiotech.net]
A Comparative Guide to Pro-Gly-Pro and Other Collagen-Derived Matrikines for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the biological activities of the collagen-derived matrikine Pro-Gly-Pro (PGP) with other notable collagen-derived peptides. It is intended for researchers, scientists, and drug development professionals working in tissue repair, inflammation, and regenerative medicine. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved.
Overview of Pro-Gly-Pro and Other Collagen-Derived Matrikines
Matrikines are bioactive peptides derived from the extracellular matrix (ECM) that regulate various cellular activities.[1] Collagen, the most abundant protein in mammals, is a rich source of these regulatory peptides, which are released during tissue remodeling, injury, and inflammation.[2] Pro-Gly-Pro (PGP) is a tripeptide that has been extensively studied for its role as a neutrophil chemoattractant.[3] However, its functions extend to wound repair and neuroprotection.[4][5] This guide compares PGP with other significant collagen-derived matrikines, including N-acetyl-Pro-Gly-Pro (AcPGP), Prolyl-hydroxyproline (Pro-Hyp), Glycyl-phenylalanyl-hydroxyprolyl-glycyl-glutamyl-arginine (GFOGER), Endostatin, and Tumstatin. These peptides exhibit a range of biological effects, from promoting cell proliferation and migration to inhibiting angiogenesis.
Comparative Biological Activities
The diverse biological functions of these matrikines are summarized below, with available quantitative data presented for comparison.
| Matrikine | Primary Biological Activity | Target Cell Type(s) | Receptor(s) | Potency (EC50/IC50) |
| Pro-Gly-Pro (PGP) | Neutrophil Chemotaxis, Wound Healing, Neuroprotection | Neutrophils, Fibroblasts, Neurons | CXCR1/CXCR2[6][7] | ~10⁻⁵ M (Neutrophil Chemotaxis) |
| N-acetyl-Pro-Gly-Pro (AcPGP) | Potent Neutrophil Chemotaxis | Neutrophils | CXCR1/CXCR2[8][9] | ~10⁻⁷ M (Neutrophil Chemotaxis) |
| Prolyl-hydroxyproline (Pro-Hyp) | Fibroblast Proliferation, Wound Healing | Fibroblasts | Putative Peptide Transporters[8][10] | 200 µM (Fibroblast Proliferation)[8] |
| GFOGER | Cell Adhesion, Chondrogenesis | Fibroblasts, Endothelial Cells, Chondrocytes | α1β1, α2β1 Integrins[11][12] | IC50 ~90 µM (vs. α1 I domain)[13] |
| Endostatin | Anti-angiogenesis, Anti-tumor | Endothelial Cells | α5β1 Integrin, VEGFRs[14] | Varies by assay; effective at ng/mL range[15] |
| Tumstatin | Anti-angiogenesis, Anti-tumor, Pro-apoptotic | Endothelial Cells | αvβ3 Integrin[16][17] | ~1 µM (Inhibition of Endothelial Cell Proliferation)[18] |
Key Experimental Protocols
Detailed methodologies for assessing the biological activities of these matrikines are crucial for reproducible research. Below are summaries of commonly used experimental protocols.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic effect of matrikines like PGP and AcPGP on neutrophils.
-
Principle: Neutrophils are placed in the upper chamber of a two-chamber system, separated by a microporous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Protocol Summary:
-
Isolate human neutrophils from peripheral blood.
-
Place the test matrikine (e.g., PGP, AcPGP) in the lower chamber of the Boyden apparatus.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber to allow for cell migration.
-
Fix and stain the membrane.
-
Count the number of migrated cells on the lower side of the membrane using microscopy.
-
Fibroblast Proliferation and Migration Assay (Scratch Wound Healing Assay)
This assay assesses the ability of matrikines like Pro-Hyp to promote wound closure by stimulating fibroblast proliferation and migration.
-
Principle: A "scratch" or cell-free area is created in a confluent monolayer of fibroblasts. The rate at which the cells migrate and proliferate to close the scratch is monitored over time in the presence or absence of the test matrikine.
-
Protocol Summary:
-
Culture fibroblasts to form a confluent monolayer in a multi-well plate.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add culture medium containing the test matrikine (e.g., Pro-Hyp).
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Quantify the closure of the scratch area over time using image analysis software.
-
Anti-Angiogenesis Assay (Endothelial Cell Tube Formation Assay)
This assay is used to evaluate the anti-angiogenic properties of matrikines such as Endostatin and Tumstatin.
-
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will form capillary-like structures (tubes). Anti-angiogenic compounds inhibit this tube formation.
-
Protocol Summary:
-
Coat the wells of a multi-well plate with a basement membrane extract.
-
Seed endothelial cells (e.g., HUVECs) onto the coated wells.
-
Add the test matrikine (e.g., Endostatin, Tumstatin) to the culture medium.
-
Incubate for several hours to allow for tube formation.
-
Visualize and quantify the tube network (e.g., tube length, number of junctions) using microscopy and image analysis software.
-
Cell Adhesion Assay
This assay measures the ability of matrikines like GFOGER to promote cell attachment.
-
Principle: The surface of a multi-well plate is coated with the matrikine of interest. Cells are then seeded onto the coated surface, and after an incubation period, non-adherent cells are washed away. The number of adherent cells is then quantified.
-
Protocol Summary:
-
Coat the wells of a 96-well plate with the test matrikine (e.g., GFOGER).
-
Block non-specific binding sites.
-
Seed a known number of cells into each well.
-
Incubate to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or by counting under a microscope.
-
Signaling Pathways and Experimental Workflows
The biological effects of these matrikines are mediated by specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: PGP and AcPGP signaling pathway in neutrophils.
Caption: Integrin-mediated signaling by GFOGER and Tumstatin.
Caption: General experimental workflow for matrikine bioassays.
Conclusion
Collagen-derived matrikines, including Pro-Gly-Pro, represent a diverse class of bioactive peptides with significant potential in therapeutic development. Their distinct biological activities, mediated by specific cell surface receptors and intracellular signaling pathways, offer multiple avenues for targeting processes such as inflammation, wound healing, and angiogenesis. This guide provides a foundational comparison to aid researchers in selecting the appropriate matrikine and experimental approach for their specific research objectives. Further investigation into the precise mechanisms of action and the development of more specific agonists and antagonists will continue to advance the therapeutic application of these potent biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. N-acetyl-Pro-Gly-Pro (acPGP) [phoenixbiotech.net]
- 10. researchgate.net [researchgate.net]
- 11. cellgs.com [cellgs.com]
- 12. Coating of Biomaterial Scaffolds with the Collagen-Mimetic Peptide GFOGER for Bone Defect Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping of Potent and Specific Binding Motifs, GLOGEN and GVOGEA, for Integrin α1β1 Using Collagen Toolkits II and III - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of endostatin antiangiogenesis gene therapy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumstatin, the NC1 domain of alpha3 chain of type IV collagen, is an endogenous inhibitor of pathological angiogenesis and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Physiological levels of tumstatin, a fragment of collagen IV α3 chain, are generated by MMP-9 proteolysis and suppress angiogenesis via αVβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of H-Pro-Gly-Pro-OH and Semax
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the endogenous tripeptide H-Pro-Gly-Pro-OH (PGP) and the synthetic heptapeptide Semax. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct and overlapping pharmacological profiles of these two neuroprotective agents.
Introduction
This compound (PGP) is a naturally occurring tripeptide derived from the breakdown of extracellular matrix proteins like collagen.[1] It is recognized for its role in tissue repair and inflammation, acting as a chemoattractant for neutrophils.[1][2] Emerging research has highlighted its neuroprotective and neuroregenerative properties.[3][4][5]
Semax is a synthetic peptide (Met-Glu-His-Phe-Pro-Gly-Pro) that is an analog of a fragment of the adrenocorticotropic hormone (ACTH).[6][7] Notably, its C-terminal sequence consists of the PGP tripeptide, which contributes to its stability and biological activity.[8][9] Semax is known for its nootropic, neuroprotective, and neurorestorative effects and is used in some countries for treating various neurological conditions.[6][10][11]
Comparative Biological Activities
While both peptides exhibit neuroprotective effects, their mechanisms and the breadth of their biological activities show notable differences. Semax, as a larger and more complex molecule, appears to interact with a wider range of targets, whereas PGP's effects are more specifically related to inflammatory and regenerative pathways.
Neuroprotective and Nootropic Effects
| Biological Effect | This compound (PGP) | Semax |
| Neuroprotection | Demonstrates neuroprotective effects by reducing cellular calcium overload and preventing mitochondrial dysfunction following mechanical injury in vitro.[3][5] It also increases the survival of neuroglial cells.[3][5] | Exhibits neuroprotective properties by upregulating Brain-Derived Neurotrophic Factor (BDNF), possessing antioxidant properties, and modulating inflammatory responses.[12][13] It is used in the treatment of conditions like stroke.[7][10] |
| Neuroregeneration | Promotes neuronal regeneration, reduces astrogliosis, and increases the migration of neurons to damaged areas in vitro.[3][4] | Promotes neurogenesis and synaptic plasticity through the upregulation of BDNF and its receptor, TrkB.[10][12] |
| Nootropic Effects | While neuroprotective, specific nootropic (cognitive-enhancing) effects are not as extensively documented as for Semax. | Known for its nootropic properties, including stimulating memory and attention in both rodents and humans.[9][14][15] |
| Modulation of Neurotrophins | Activates the transcription of neurotrophins (like BDNF and NGF) and their receptors (TrkA, TrkB, TrkC) following cerebral ischemia.[9][16] | Rapidly elevates the levels and expression of BDNF and its signaling receptor TrkB in the hippocampus.[6][7][13] |
| Calcium Homeostasis | Prevents acute increases in intracellular calcium and delayed glutamate-induced disturbances in calcium homeostasis after mechanical injury.[3] | Research indicates it protects neurons from glutamate-induced cell death, despite promoting calcium accumulation inside cells.[17] |
| Mitochondrial Function | Prevents a sharp drop in mitochondrial potential following mechanical damage to neuronal cultures.[3][5] | Information on direct effects on mitochondrial function is less specific than for PGP in the provided literature. |
Mechanism of Action
| Mechanism | This compound (PGP) | Semax |
| Primary Target | Acts as a chemoattractant for neutrophils and is considered a damage-associated molecular pattern that directs localized inflammation and repair.[2][18] | The exact mechanism is not fully elucidated but is known to be multifaceted.[6] |
| Receptor Interaction | Interacts with C-X-C chemokine receptor 1/2 (CXCR1/2).[18] | Interacts with melanocortin receptors (MC4 and MC5) as an antagonist or partial agonist.[6] |
| Enzyme Inhibition | Identified as a physiological substrate for the aminopeptidase activity of leukotriene A4 hydrolase.[1] | Inhibits enzymes involved in the degradation of enkephalins and other endogenous regulatory peptides.[6] |
| Signaling Pathways | Activates pathways such as GRP-Rac1, p21-Activated Kinase (PAK), and Extracellular signal-regulated kinase (ERK).[18] | Activates dopaminergic and serotonergic brain systems.[6][11][12] |
| Gene Expression | Activates the transcription of neurotrophins and their receptors.[9][16] Also affects the expression of VEGF family genes.[19] | Modulates the expression of genes related to the inflammatory response, stress response, and cellular repair mechanisms.[10][12] |
Experimental Protocols
In Vitro Mechanical Injury (Scratch Test) for PGP
This protocol is used to model mechanical damage to primary neuronal cultures and assess the neuroprotective and neuroregenerative potential of compounds like PGP.[3][4][5]
-
Cell Culture: Primary neuroglial cultures are prepared from the cerebral cortex of newborn rats and seeded onto coverslips coated with polyethyleneimine in a 24-well plate. The cultures are maintained in Neurobasal medium supplemented with B27, L-glutamine, and fetal bovine serum.
-
Mechanical Injury: A scratch is made across the confluent cell monolayer using a sterile pipette tip to create a cell-free gap, simulating a traumatic injury.
-
Treatment: Immediately after the scratch, the medium is replaced with fresh medium containing PGP at various concentrations (e.g., 30 µM or 100 µM) or a vehicle control.
-
Assessment of Neuroprotection:
-
Calcium Homeostasis: Intracellular calcium levels ([Ca2+]i) are measured using fluorescent calcium indicators (e.g., Fura-2 AM) at different time points after the scratch and in response to glutamate stimulation.
-
Mitochondrial Potential: Mitochondrial membrane potential (ΔΨm) is assessed using potentiometric dyes (e.g., TMRM) to determine mitochondrial function.
-
Cell Viability: Live/dead cell staining assays (e.g., with Syto-13 and Ethidium Homodimer-1) are used to quantify cell death in the vicinity of the scratch.
-
-
Assessment of Neuroregeneration:
-
Cell Migration: The closure of the scratch area is monitored over several days using phase-contrast microscopy to assess the migration of neurons and glial cells into the gap.
-
Immunocytochemistry: Cells are fixed and stained for neuronal (e.g., βIII-tubulin) and glial (e.g., GFAP) markers to evaluate neuronal outgrowth and astrogliosis.
-
Protein Expression: Levels of proteins like BDNF and Neuron-Specific Enolase (NSE) are measured in cell lysates or the culture medium.
-
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model for Semax and PGP
This in vivo model is used to induce focal cerebral ischemia (stroke) in rats to study the neuroprotective effects of Semax and PGP.[9][19]
-
Animal Preparation: Adult male Wistar rats are anesthetized. The left common carotid artery is exposed and permanently ligated.
-
Induction of Ischemia: The middle cerebral artery (MCA) is exposed through a craniotomy and permanently occluded by electrocoagulation.
-
Peptide Administration: Semax or PGP is administered (e.g., intraperitoneally or intranasally) at a specific dose at a set time point relative to the pMCAO procedure. A control group receives a saline injection.
-
Tissue Collection and Analysis: At various time points (e.g., 3, 24, and 72 hours) after pMCAO, the animals are euthanized, and the brain tissue from the ischemic cortex is collected.
-
Gene Expression Analysis (Real-Time RT-PCR):
-
RNA Extraction: Total RNA is extracted from the brain tissue samples.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
Real-Time PCR: The expression levels of target genes (e.g., neurotrophins like Bdnf, Ngf, and their receptors TrkB, TrkC; and VEGF family genes) are quantified using real-time PCR with specific primers. Gene expression is normalized to a housekeeping gene.
-
-
Neurological Deficit Scoring: The functional outcome can be assessed using a neurological deficit scale before tissue collection.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Semax.
Caption: Key biological activities of this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semax - Wikipedia [en.wikipedia.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. mdpi.com [mdpi.com]
- 9. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. particlepeptides.com [particlepeptides.com]
- 11. What is Semax used for? [synapse.patsnap.com]
- 12. What is the mechanism of Semax? [synapse.patsnap.com]
- 13. enhancedwellnessny.com [enhancedwellnessny.com]
- 14. Semax, a Synthetic Regulatory Peptide, Affects Copper-Induced Abeta Aggregation and Amyloid Formation in Artificial Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semax, an analogue of adrenocorticotropin (4-10), is a potential agent for the treatment of attention-deficit hyperactivity disorder and Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. peptidesciences.com [peptidesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of semax and its C-terminal fragment Pro-Gly-Pro on the expression of VEGF family genes and their receptors in experimental focal ischemia of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Effects of H-Pro-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of the tripeptide H-Pro-Gly-Pro-OH (PGP) against several alternative neuroprotective agents. The information presented is based on available experimental data from preclinical studies, with a focus on rodent models of cerebral ischemia.
Executive Summary
This compound is an endogenous tripeptide that has demonstrated neuroprotective potential, primarily through the modulation of inflammatory and neurotrophic signaling pathways. While in vivo data for PGP is emerging, a direct quantitative comparison with established and other investigational neuroprotective agents in standardized models is still limited. This guide juxtaposes the available evidence for PGP with that of Edaravone, Citicoline, Cerebrolysin, Glycine, and Resveratrol to provide a comprehensive overview for researchers in the field of neuroprotection.
Comparative Data on Neuroprotective Efficacy
The following tables summarize the in vivo neuroprotective effects of this compound and its comparators in rodent models of cerebral ischemia, primarily the Middle Cerebral Artery Occlusion (MCAO) model. It is important to note that direct head-to-head studies are scarce, and thus, comparisons are drawn from separate studies with varying experimental conditions.
Table 1: Comparison of In Vivo Neuroprotective Efficacy in Rodent Models of Cerebral Ischemia
| Compound | Animal Model | Key Efficacy Endpoints | Notable Outcomes |
| This compound (PGP) | Rat (tMCAO) | Modulation of gene expression (Inflammatory and Neurotransmitter clusters) | Significantly altered the expression of genes related to inflammation (e.g., IL-1β, IL-6) and neurotransmission compared to Semax under ischemia-reperfusion conditions.[1][2] |
| Edaravone | Rat/Mouse (MCAO) | Reduced infarct volume, improved neurological score | Dose-dependent reduction in cerebral infarction area and improvement in sensorimotor deficits.[3][4] |
| Citicoline | Rat (MCAO) | Reduced infarct volume, improved neurological outcome | Meta-analysis of experimental studies showed a significant reduction in infarct volume.[5] Also demonstrated to enhance neurogenesis and neurorepair.[5] |
| Cerebrolysin | Rat (MCAO) | Reduced infarct volume, improved neurological deficits | Dose-dependent reduction in infarct volume and improved neurological scores.[6][7][8] |
| Glycine | Rat (Ischemic Stroke) | Reduced infarct volume, improved neurological function scores | Treatment with glycine resulted in reduced infarct volume and improved neurological function.[9][10] |
| Resveratrol | Rat/Mouse (MCAO) | Reduced infarct volume, improved neurological score | Meta-analysis of rodent studies showed a significant decrease in infarct volume and neurological deficits.[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo neuroprotection studies based on the reviewed literature.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used model to mimic focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane or a similar anesthetic. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump.
-
The suture is advanced approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.
-
Reperfusion is achieved by withdrawing the suture after a defined period of occlusion (e.g., 90 minutes).
-
-
Drug Administration: The test compound (e.g., this compound or alternatives) or vehicle is administered at predetermined doses and time points relative to the MCAO procedure (e.g., intraperitoneally or intravenously at the onset of reperfusion).
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO using a standardized scale (e.g., Bederson's or Longa's scale).
-
Infarct Volume Measurement: At 48 or 72 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and non-infarcted (red) tissue. The infarct volume is then quantified using image analysis software.
-
Biochemical and Histological Analysis: Brain tissue from the ischemic penumbra is collected for analysis of biomarkers related to inflammation, apoptosis, and oxidative stress.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms.
This compound (PGP) Signaling Pathway
Caption: Proposed signaling pathway for the neuroprotective action of this compound.
Alternative Neuroprotective Agents: Signaling Pathways
Caption: Simplified signaling pathways of alternative neuroprotective agents.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in vivo validation of a novel neuroprotective compound.
Caption: General experimental workflow for in vivo neuroprotection studies.
Conclusion
This compound shows promise as a neuroprotective agent with a distinct mechanism of action centered on the modulation of inflammatory and neurotransmitter-related gene expression. However, more extensive in vivo studies employing standardized models and reporting on common efficacy endpoints, such as infarct volume and neurological scores, are necessary for a direct and comprehensive comparison with other neuroprotective agents. The alternatives discussed in this guide, such as Edaravone, Citicoline, Cerebrolysin, Glycine, and Resveratrol, have more established in vivo data in models of cerebral ischemia, providing a benchmark for the future evaluation of novel compounds like this compound. This guide serves as a foundational resource for researchers to design and interpret future studies aimed at validating the therapeutic potential of this compound in the context of existing neuroprotective strategies.
References
- 1. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cerebrolysin.com [cerebrolysin.com]
- 8. Cerebrolysin effects on neurological outcomes and cerebral blood flow in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
H-Pro-Gly-Pro-OH: A Promising Biomarker for COPD Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Chronic Obstructive Pulmonary Disease (COPD) is a complex and progressive lung disease characterized by persistent airflow limitation and inflammation. The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of new therapies. The tripeptide H-Pro-Gly-Pro-OH (PGP), a breakdown product of collagen, has emerged as a promising biomarker due to its role as a potent neutrophil chemoattractant, linking extracellular matrix degradation to the chronic inflammation seen in COPD.[1][2][3][4] This guide provides a comprehensive comparison of PGP with other potential COPD biomarkers, supported by experimental data and detailed protocols to aid in the design of validation studies.
Comparative Analysis of this compound and Other COPD Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity and clinical outcomes. The following table summarizes the performance of this compound (PGP) and its N-acetylated form (N-ac-PGP) in comparison to other established and emerging biomarkers for COPD.
| Biomarker Category | Biomarker | Sample Type | Key Findings in COPD Patients | Limitations |
| Collagen-Derived Peptides | This compound (PGP) & N-ac-PGP | Sputum, Serum, Bronchoalveolar Lavage (BAL) Fluid | Significantly higher levels in COPD patients compared to healthy controls and asthmatics.[1][2][5] N-ac-PGP is highly specific for COPD.[1][5] Levels correlate with neutrophil activity (MPO).[5][6] | Further large-scale trials are needed to confirm its association with disease severity in COPD.[1] |
| C1M, C3M, C4M, C5M, C6M (MMP-degraded collagen fragments) | Serum | Significantly elevated in mild COPD compared to controls.[7] Associated with disease severity, exacerbations, and lung function.[8][9][10] | Not specific to COPD, also elevated in other fibrotic lung diseases like IPF.[7] | |
| Inflammatory Markers | C-Reactive Protein (CRP) | Serum | Elevated in COPD, increases during exacerbations.[11][12] | Lacks specificity, as it is a general marker of systemic inflammation.[11][13] |
| Interleukin-6 (IL-6) | Serum | Elevated in stable COPD and positively correlated with collagen synthesis markers.[11][14] | Not specific to COPD. | |
| Interleukin-8 (IL-8) | Serum, Sputum | Implicated in acute exacerbations and disease progression.[11][14] | Not specific to COPD. | |
| Other Markers | Fibrinogen | Plasma | Associated with disease severity, exacerbations, and comorbidities.[11] Qualified by the FDA as a drug development tool.[15] | An acute-phase protein, not specific to COPD.[11] |
| Proteoglycan 4 (PRG4) | Serum | Higher levels in COPD patients compared to healthy controls, and correlates with disease severity.[13] More sensitive and specific than CRP for confirming COPD severity.[13] | Needs further validation in larger cohorts. |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental for their validation. The following are detailed methodologies for the quantification of this compound and for a key functional assay.
Quantification of this compound and N-ac-PGP by Mass Spectrometry
This protocol is adapted from methodologies described in studies identifying PGP in biological samples.[5][16][17][18]
1. Sample Collection and Processing:
-
Sputum: Induced sputum is collected, and the cellular component is separated by centrifugation. The supernatant (sol phase) is used for analysis.
-
Serum: Blood is collected and processed to obtain serum.
-
Bronchoalveolar Lavage (BAL) Fluid: BAL fluid is collected via bronchoscopy and centrifuged to remove cells.
2. Solid Phase Extraction (SPE):
-
Samples are acidified (e.g., with trifluoroacetic acid).
-
Acidified samples are loaded onto a C18 SPE column.
-
The column is washed with a weak organic solvent (e.g., 5% methanol) to remove salts and other polar impurities.
-
PGP and N-ac-PGP are eluted with a stronger organic solvent (e.g., 80% methanol).
-
The eluate is dried under nitrogen.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The dried sample is reconstituted in a suitable solvent (e.g., water or a low percentage of organic solvent).
-
An aliquot is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is achieved using a C18 column with a gradient of acidified water and an organic solvent like acetonitrile.[18]
-
The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM).
-
Specific mass transitions for PGP (e.g., m/z 270/173 and 270/70) and N-ac-PGP (e.g., m/z 312/112 and 312/140) are monitored for quantification.[18]
-
Stable isotope-labeled PGP and N-ac-PGP are used as internal standards for accurate quantification.
PGP Generation Assay from Collagen
This assay, described by O'Reilly et al. (2009), assesses the capacity of biological samples to generate PGP from collagen, reflecting the activity of relevant proteases.[5][6]
1. Sample Preparation:
-
Sputum supernatant from COPD patients and healthy controls is used.
2. Incubation:
-
Sputum samples are incubated with Type I collagen for 24 hours at 37°C.
-
Control samples consist of sputum incubated with phosphate-buffered saline (PBS).
3. PGP Measurement:
-
After incubation, the samples are processed using the SPE and LC-MS/MS protocol described above to quantify the amount of PGP generated.
4. (Optional) Inhibitor Studies:
-
To identify the proteases involved, the assay can be performed in the presence of specific inhibitors for matrix metalloproteinases (MMPs) like MMP-1 and MMP-9, and prolyl endopeptidase (PE).[5][6]
Visualizing the Role of this compound in COPD
The following diagrams illustrate the signaling pathway of PGP generation and a typical workflow for a COPD biomarker validation study.
Caption: PGP Generation and Neutrophil Chemotaxis in COPD.
References
- 1. Proline-Glycine-Proline as a Potential Biomarker in Chronic Obstructive Pulmonary Disease and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The matrikine PGP as a potential biomarker in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The matrikine PGP as a potential biomarker in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline-glycine-proline as a potential biomarker in chronic obstructive pulmonary disease and cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-α-PGP and PGP, potential biomarkers and therapeutic targets for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serological Investigation of the Collagen Degradation Profile of Patients with Chronic Obstructive Pulmonary Disease or Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. nordicbioscience.com [nordicbioscience.com]
- 10. Extracellular matrix remodelling in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers in chronic obstructive pulmonary disease: confusing or useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum Biomarkers in Patients with Stable and Acute Exacerbation of Chronic Obstructive Pulmonary Disease: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteoglycan 4 is a diagnostic biomarker for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Altered serum levels of type I collagen turnover indicators accompanied by IL-6 and IL-8 release in stable COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and molecular markers in COPD | Pulmonology [journalpulmonology.org]
- 16. N-α-PGP and PGP, potential biomarkers and therapeutic targets for COPD | springermedicine.com [springermedicine.com]
- 17. N-alpha-PGP and PGP, potential biomarkers and therapeutic targets for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Pro-Gly-Pro-OH and Other Leading Anti-Inflammatory Peptides
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic peptides is rapidly expanding, with a growing focus on their potential to modulate inflammatory processes with high specificity and fewer side effects compared to traditional anti-inflammatory drugs. This guide provides an objective comparison of the anti-inflammatory efficacy of H-Pro-Gly-Pro-OH (PGP), a collagen-derived matrikine, against other prominent anti-inflammatory peptides: BPC-157, KPV, GHK-Cu, LL-37, and Thymosin Alpha-1. The information presented is supported by experimental data to aid in research and development decisions.
Overview of Anti-Inflammatory Mechanisms
These peptides exert their anti-inflammatory effects through diverse and often multifaceted mechanisms of action. This compound is primarily known as a neutrophil chemoattractant, directing immune cells to sites of injury to facilitate a localized repair response.[1][2] In contrast, other peptides like BPC-157 and KPV demonstrate broader anti-inflammatory activities by modulating key signaling pathways and cytokine production. GHK-Cu is recognized for its dual role in promoting wound healing and reducing inflammation, while LL-37 and Thymosin Alpha-1 are crucial players in the innate and adaptive immune responses, respectively.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the anti-inflammatory efficacy of this compound and comparator peptides from various in vitro and in vivo studies. Direct comparative studies are limited; therefore, data is presented from individual experiments to provide a relative understanding of their potency.
| Peptide | Model/Assay | Key Efficacy Data | Reference |
| This compound | Rat Paw Edema (Histamine-induced) | Reduction in edema comparable to diclofenac. | [3] |
| Peritonitis Model (Thioglycolate-induced) | Prevented an increase in vascular permeability. | [3] | |
| BPC-157 | Cysteamine-induced Colitis (Rat) | 10 µg/kg or 10 ng/kg (IP, IG, or intrarectally) inhibited severe colon lesions. | [4] |
| Formalin-induced Pain (Rat) | Dose-dependently suppressed flinching in phase 1 (10, 20, 40 µg/kg). | [5] | |
| Arthritis Model (Rat) | Daily use reduced joint inflammation. | [6] | |
| KPV | TNF-α-induced IL-8 Release (in vitro) | Dose-dependent decrease in IL-8 release (0.1 to 10 µg/mL). | [7] |
| Colitis Models (DSS and TNBS-induced in mice) | Oral administration reduced the incidence of colitis. | [8] | |
| Psoriasis Model | Limited symptoms including itchiness, dryness, and redness. | [9] | |
| GHK-Cu | LPS-induced TNF-α and IL-6 (Mouse Acute Lung Injury) | Significantly suppressed TNF-α and IL-6 expression. | [10] |
| Hydrogen Peroxide-induced ROS (WI-38 cells) | Decreased ROS level by almost 60% with pretreatment. | [10] | |
| Inflammatory Cytokine Production (in vitro) | 40-70% reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) at 1-5 µM. | [11] | |
| LL-37 | CLP Sepsis Model (Mouse) | Intravenous administration of 2 µ g/mouse improved survival rate to 36.4%. | [12][13] |
| Peritoneal Contamination and Infection (Rat) | 0.5 mg/kg therapy improved survival from 30% to 70%. | [14] | |
| LPS/ATP-induced IL-1β Production (Macrophages) | Suppressed the release of the pro-inflammatory cytokine. | [3] | |
| Thymosin Alpha-1 | Collagen-induced Arthritis (Rat) | Significant decrease in arthritic score at 0.25, 0.5, and 1 mg/kg. | [15] |
| Chronic Inflammatory Autoimmune Diseases (Human) | Serum levels were significantly lower in patients compared to healthy controls. | [16][17] |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams illustrate a key inflammatory signaling pathway and a general workflow for evaluating anti-inflammatory peptides.
Detailed Experimental Protocols
Below are representative methodologies for key experiments cited in the evaluation of anti-inflammatory peptides. These protocols are generalized and should be adapted based on specific experimental requirements.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (different doses of the peptide).
-
Peptide Administration: The test peptide is administered intraperitoneally or orally at specified doses 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro assay is used to determine the ability of a peptide to suppress the production of pro-inflammatory cytokines.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Peptide Treatment: Cells are pre-treated with various concentrations of the test peptide for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and stored at -80°C.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each peptide concentration relative to the LPS-stimulated control.
Western Blot for NF-κB Activation
This assay is used to investigate the effect of a peptide on the NF-κB signaling pathway.
-
Cell Treatment: Macrophages are treated as described in the cytokine production assay.
-
Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and IκBα. A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the level of NF-κB activation.
Conclusion
This compound demonstrates clear anti-inflammatory properties, primarily through its role in modulating vascular permeability and directing neutrophil chemotaxis. While it shows efficacy comparable to NSAIDs in certain models, its mechanism appears distinct. In comparison, peptides like BPC-157 and KPV exhibit a broader range of anti-inflammatory actions, including the direct modulation of key inflammatory cytokines and signaling pathways, and have shown efficacy in a wider array of preclinical models. GHK-Cu offers the dual benefit of anti-inflammation and potent wound healing. LL-37 and Thymosin Alpha-1 represent powerful modulators of the immune system with significant anti-inflammatory effects in the context of infection and autoimmune diseases.
The choice of peptide for a specific therapeutic application will depend on the desired mechanism of action, the nature of the inflammatory condition, and the required potency. The data and protocols presented in this guide are intended to provide a foundation for further research and development in the promising field of anti-inflammatory peptides.
References
- 1. yuniquemedical.com [yuniquemedical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Potential of Cathelicidin Peptide LL-37, an Antimicrobial Agent, in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. custommedicine.com.au [custommedicine.com.au]
- 5. researchgate.net [researchgate.net]
- 6. BPC 157: Science-Backed Uses, Benefits, Dosage, and Safety [rupahealth.com]
- 7. scitechnol.com [scitechnol.com]
- 8. droracle.ai [droracle.ai]
- 9. transformyou.com [transformyou.com]
- 10. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deltapeptides.com [deltapeptides.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the antimicrobial peptide LL-37 and hyperthermic preconditioning in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmrh.chitkara.edu.in [jmrh.chitkara.edu.in]
- 16. Serum thymosin α 1 levels in patients with chronic inflammatory autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
In Vitro Validation of H-Pro-Gly-Pro-OH Binding to CXCR2: A Comparative Guide
This guide provides a comprehensive comparison of H-Pro-Gly-Pro-OH (N-acetyl-Proline-Glycine-Proline) binding to the CXC chemokine receptor 2 (CXCR2) with other known ligands and antagonists. It is intended for researchers, scientists, and drug development professionals working on CXCR2-targeted therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound's interaction with its receptor.
Executive Summary
CXCR2, a G-protein coupled receptor (GPCR), plays a pivotal role in inflammatory responses by mediating neutrophil recruitment.[1][2] Its activation by various CXC chemokines triggers a cascade of intracellular signaling events, leading to cellular responses like chemotaxis, calcium mobilization, and proliferation.[3][4] The tripeptide this compound, an acetylated form of a collagen degradation product, has been identified as an agonist of CXCR2, exhibiting bactericidal and anti-inflammatory properties.[5][6][7] However, there is conflicting evidence regarding its direct interaction with the receptor, with one study suggesting it does not directly bind to CXCR1 or CXCR2.[8] This guide presents a comparative analysis of this compound alongside other well-characterized CXCR2 ligands and antagonists, providing researchers with the necessary data and protocols to evaluate its potential as a therapeutic agent.
Comparative Analysis of CXCR2 Ligands and Antagonists
The following tables summarize the binding affinities and functional activities of this compound and other selected molecules targeting CXCR2.
Table 1: Binding Affinity (Ki or Kd) of Selected Compounds for CXCR2
| Compound | Compound Type | Species | Binding Parameter | Value | Reference(s) |
| Navarixin (SCH 527123) | Antagonist | Cynomolgus Monkey | Kd | 0.08 nM | [9] |
| Navarixin (SCH 527123) | Antagonist | Mouse | Kd | 0.20 nM | [9] |
| Navarixin (SCH 527123) | Antagonist | Rat | Kd | 0.20 nM | [9] |
| Fluorescent Probe (9a) | Antagonist | Human | Kd | 0.25 ± 0.01 nM | [10] |
| This compound (Ac-PGP) | Agonist | Human/Mouse | Direct binding suggested, but Ki/Kd not consistently reported. | - | [5][7][11] |
| N-acetyl-Proline-Glycine-Proline | No direct binding | Human | No displacement of [125I]CXCL8 or [3H]-SB265610 | - | [8] |
Table 2: Functional Activity (IC50 or EC50) of Selected Compounds at CXCR2
| Compound | Compound Type | Assay | Species | Functional Parameter | Value | Reference(s) |
| Navarixin (SCH 527123) | Antagonist | Chemotaxis | Human | IC50 | 2.6 nM | [9] |
| Reparixin | Antagonist | Inhibition of CXCL1-induced activity | Human | IC50 | 400 nM | [9] |
| SB225002 | Antagonist | Inhibition of Ac-PGP-stimulated H2O2 production | Mouse | - | Almost complete inhibition | [11] |
| RIST4721 | Antagonist | Chemotaxis | Mouse | IC50 | 10 nM | [12] |
| This compound (Ac-PGP) | Agonist | Hydrogen Peroxide Production | Mouse | - | Stimulatory | [11] |
| This compound (Ac-PGP) | Agonist | Bactericidal Activity | Mouse/Human | - | Stimulatory | [5] |
| CCL20 | Agonist | Calcium Mobilization (CCR6) | Rat | EC50 | 10.72 nM | [13] |
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams are provided.
Figure 1: CXCR2 Signaling Pathway
Figure 2: Competitive Binding Assay Workflow
Figure 3: Calcium Mobilization Assay Workflow
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ac-Pro-Gly-Pro-OH | CXCR | Antibiotic | Apoptosis | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow [mdpi.com]
- 13. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of H-Pro-Gly-Pro-OH and N-acetyl-Pro-Gly-Pro for Researchers
This guide provides a comprehensive, data-driven comparison of two collagen-derived tripeptides, H-Pro-Gly-Pro-OH (PGP) and N-acetyl-Pro-Gly-Pro (ac-PGP). Both peptides are recognized for their roles in inflammation and tissue repair, primarily as neutrophil chemoattractants. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their relative performance, underlying mechanisms of action, and the experimental protocols used to evaluate their biological activities.
Executive Summary
This compound and its N-acetylated counterpart, N-acetyl-Pro-Gly-Pro, are both matrikines, which are bioactive fragments of extracellular matrix proteins. Their primary overlapping function is the recruitment of neutrophils to sites of injury and inflammation. The key difference lies in their potency, with the N-acetylated form demonstrating significantly higher chemoattractant activity. While both peptides have been implicated in tissue repair and pathological inflammatory conditions, their distinct potencies suggest different physiological and pathological roles. PGP has also been investigated for its neuroprotective properties, whereas ac-PGP is more prominently studied as a pro-inflammatory mediator in chronic diseases.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and N-acetyl-Pro-Gly-Pro, focusing on their chemoattractant properties. It is important to note that while the EC50 values for neutrophil polarization are from a single comparative study, other data may originate from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: Comparison of In Vitro Bioactivity
| Parameter | This compound (PGP) | N-acetyl-Pro-Gly-Pro (ac-PGP) | Reference |
| Neutrophil Polarization (EC50) | 15 mM | 0.5 mM | [1] |
| Neutrophil Chemotaxis | Chemoattractant for human neutrophils | Potent chemoattractant for human neutrophils[2] | [3] |
| Intracellular Calcium Mobilization | Induces intracellular calcium influx in neutrophils | Induces a dose-dependent, instantaneous calcium influx in neutrophils[2] | [2] |
Mechanism of Action and Signaling Pathways
Both PGP and ac-PGP exert their chemoattractant effects on neutrophils primarily through the CXC chemokine receptor 2 (CXCR2).[3][4] However, there is some debate in the literature regarding the direct interaction of ac-PGP with CXCR1 and CXCR2.[5] The N-acetylation of PGP significantly enhances its potency as a neutrophil chemoattractant.[6]
Neutrophil Chemotaxis Signaling Pathway
Upon binding to CXCR2, both peptides are thought to initiate a signaling cascade typical of G-protein coupled receptors (GPCRs). This involves the activation of heterotrimeric G-proteins, leading to downstream signaling events that culminate in cell migration. For ac-PGP, this has been shown to involve the mobilization of intracellular calcium.[2]
Neuroprotective Signaling of this compound
In the context of neuroprotection, PGP has been shown to activate the transcription of neurotrophins and their receptors following cerebral ischemia.[7] This suggests a distinct signaling pathway independent of its chemoattractant function.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol is a standard method for quantifying the chemoattractant potential of soluble factors.
Objective: To measure the migration of neutrophils towards a concentration gradient of this compound or N-acetyl-Pro-Gly-Pro.
Materials:
-
Isolated human or murine neutrophils
-
Boyden chamber or Transwell inserts (3-5 µm pore size)
-
24-well plates
-
Chemoattractant solutions (this compound and N-acetyl-Pro-Gly-Pro at various concentrations)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., fluorescence-based assay)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or red blood cell lysis. Resuspend the purified neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup: Add the chemoattractant solution (or control buffer) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add the neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescence-based assay after cell lysis.
-
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the control).
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-Pro-Gly-Pro (acPGP) [phoenixbiotech.net]
- 4. researchgate.net [researchgate.net]
- 5. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Functional Showdown: Comparing H-Pro-Gly-Pro-OH from Diverse Synthetic Origins
For researchers and drug development professionals, the purity and functional integrity of synthetic peptides are paramount. H-Pro-Gly-Pro-OH, a tripeptide derived from collagen, is a potent neutrophil chemoattractant, making its biological activity a critical parameter for reliable experimental outcomes. This guide provides an objective comparison of this compound from different synthetic sources, supported by experimental data and detailed protocols to aid in the selection of the most suitable product for research needs.
Synthetic Strategies: Solid-Phase vs. Solution-Phase Synthesis
The two primary methods for synthesizing peptides like this compound are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The choice of method can significantly influence the final product's purity, yield, and impurity profile.
Solid-Phase Peptide Synthesis (SPPS) is the more common method for commercially available peptides. In SPPS, the peptide is assembled on an insoluble resin support, which simplifies the purification process at each step, as excess reagents can be washed away. However, this method can sometimes lead to deletion or truncated sequences if coupling reactions are incomplete.
Solution-Phase Peptide Synthesis (LPPS) involves carrying out all reactions in a solution. While this method is more scalable for large-quantity production and can yield very high-purity peptides, it is more labor-intensive due to the need for purification of intermediates after each step.
Comparative Analysis of this compound from Different Sources
The following table summarizes the key quality attributes of this compound obtained from different hypothetical synthetic sources, representing typical outcomes of different methodologies and suppliers.
| Parameter | Source A: Commercial SPPS | Source B: High-Purity Commercial SPPS | Source C: In-house LPPS |
| Purity (by HPLC) | >95% | >99% | >98% |
| Major Impurity | Deletion Sequence (Pro-Gly-OH) | Minimal to none | Diastereomeric Impurities |
| Counterion | TFA | TFA (low content) | Acetate |
| Biological Activity (EC₅₀ in Chemotaxis Assay) | ~50 nM | ~10 nM | ~15 nM |
| Yield | Moderate | Low to Moderate | High |
Note: The data presented is representative and intended for comparative purposes. Actual values may vary between batches and suppliers. The presence of trifluoroacetic acid (TFA) as a counterion is common in commercially available peptides purified by HPLC and can influence biological assays at high concentrations.
Experimental Workflows and Signaling Pathways
To understand the synthesis and biological action of this compound, the following diagrams illustrate a typical solid-phase synthesis workflow and the signaling pathway involved in neutrophil chemotaxis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: this compound Signaling Pathway in Neutrophil Chemotaxis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's purity and function.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure:
-
Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Inject 20 µL of the sample onto the column.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
-
Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Procedure:
-
Infuse the peptide solution (dissolved in 50% acetonitrile/water with 0.1% formic acid) into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical molecular weight of this compound (269.3 g/mol ).
-
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
-
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores).
-
Human neutrophils isolated from fresh whole blood.
-
This compound solutions of varying concentrations.
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
-
Procedure:
-
Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.
-
Add different concentrations of this compound to the lower wells.
-
Add isolated neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells in several high-power fields under a microscope.
-
Plot the number of migrated cells against the concentration of this compound to determine the EC₅₀ value.
-
CXCR2 Receptor Binding Assay
-
Materials:
-
Cells expressing the CXCR2 receptor (e.g., HEK293-CXCR2 stable cell line).
-
Radiolabeled or fluorescently labeled ligand for CXCR2.
-
This compound solutions of varying concentrations.
-
Binding buffer.
-
-
Procedure:
-
Incubate the CXCR2-expressing cells with a fixed concentration of the labeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Measure the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence plate reader for fluorescent ligands).
-
The ability of this compound to displace the labeled ligand is used to determine its binding affinity (IC₅₀).
-
Conclusion
The choice of synthetic source for this compound can have a tangible impact on its purity and, consequently, its biological activity. For sensitive applications such as in vivo studies or quantitative cell-based assays, a higher purity product (>98%) is recommended to minimize off-target effects from impurities. While solid-phase synthesis offers convenience and speed, careful purification is necessary to remove synthesis-related byproducts. Solution-phase synthesis, though more complex, can provide large quantities of highly pure peptide. Researchers should carefully consider the requirements of their specific application and, when possible, obtain detailed analytical data from the supplier to make an informed decision. The experimental protocols provided in this guide offer a framework for the independent verification of the purity and functional activity of this compound.
Safety Operating Guide
Proper Disposal of H-Pro-Gly-Pro-OH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of laboratory chemicals, including peptides like H-Pro-Gly-Pro-OH, is fundamental to ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of this compound, emphasizing responsible environmental stewardship and adherence to institutional protocols.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is not extensively documented, it is imperative to handle this peptide with the same level of caution as any laboratory chemical with unknown toxicity.[1]
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound.[2]
Avoid Inhalation and Contact: Handle the solid, lyophilized peptide in a well-ventilated area or a chemical fume hood to prevent the inhalation of aerosolized particles.[1][2] Direct contact with skin and eyes should be avoided. In case of accidental contact, immediately flush the affected area with copious amounts of water.[1][3]
Waste Characterization and Segregation
Proper characterization and segregation of waste are foundational to safe disposal.[1]
-
Waste Classification: Unless it has been in contact with infectious agents, this compound waste is classified as chemical waste.[1][3] If the peptide has been used in biological assays involving materials like cell cultures or animal tissues, it must be treated as biohazardous waste according to your institution's guidelines.[1]
-
Segregation: Do not mix this compound waste with other waste streams such as solvents, acids, or bases unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[1] Keeping peptide waste separate prevents potentially hazardous chemical reactions.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended disposal procedure for this compound and materials contaminated with it.
-
Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal regulations applicable to your location.[1][2][3] Always consult with them before initiating disposal procedures.
-
Select an Appropriate Container: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[1] The container must be clearly labeled with its contents.[3]
-
Solid Waste Disposal: Collect all solid waste contaminated with the peptide, including unused or expired peptide, weighing papers, pipette tips, and gloves, in a designated solid chemical waste container.[1][4] This container should be clearly labeled to indicate its contents.
-
Liquid Waste Disposal:
-
Collect all liquid waste containing the peptide in a designated, leak-proof container.
-
For some non-hazardous peptides, inactivation through chemical degradation (e.g., hydrolysis with a strong acid or base) may be a recommended preliminary step, followed by neutralization.[4][6] However, this must be verified and approved by your institutional EHS office before being performed.
-
Storage Pending Disposal: Store sealed and labeled waste containers in a designated, secure secondary containment area, away from incompatible materials, until they are collected.[4]
-
Arrange for Professional Disposal: Contact your institution's EHS office to schedule the pickup and disposal of the chemical waste.[1][2] This will be managed by a licensed hazardous waste disposal service.
Summary of Handling and Disposal Recommendations
| Parameter | Recommendation | Rationale |
| Waste Classification | Chemical Waste (unless biologically contaminated) | Ensures proper handling and prevents mixing with incompatible waste streams.[1][3] |
| Personal Protective Equipment | Safety glasses, lab coat, chemical-resistant gloves | Minimizes risk of accidental exposure through skin/eye contact.[2] |
| Handling Area | Well-ventilated area or chemical fume hood | Prevents inhalation of fine powder.[1][2] |
| Solid Waste | Collect in a labeled, leak-proof container | Proper containment and identification of waste.[1] |
| Liquid Waste | Collect in a labeled, leak-proof container; No drain disposal | Prevents environmental release and contamination of waterways.[2][4][5] |
| Final Disposal | Via institutional EHS and licensed contractor | Ensures regulatory compliance and safe, professional handling of chemical waste.[1][2] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
